molecular formula C8H8BrNO3 B13704256 5-Bromo-3-methyl-2-nitrobenzyl alcohol

5-Bromo-3-methyl-2-nitrobenzyl alcohol

Cat. No.: B13704256
M. Wt: 246.06 g/mol
InChI Key: HLTLJTGYDYZYLM-UHFFFAOYSA-N
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Description

5-Bromo-3-methyl-2-nitrobenzyl alcohol is a useful research compound. Its molecular formula is C8H8BrNO3 and its molecular weight is 246.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-3-methyl-2-nitrobenzyl alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-3-methyl-2-nitrobenzyl alcohol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H8BrNO3

Molecular Weight

246.06 g/mol

IUPAC Name

(5-bromo-3-methyl-2-nitrophenyl)methanol

InChI

InChI=1S/C8H8BrNO3/c1-5-2-7(9)3-6(4-11)8(5)10(12)13/h2-3,11H,4H2,1H3

InChI Key

HLTLJTGYDYZYLM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1[N+](=O)[O-])CO)Br

Origin of Product

United States

Foundational & Exploratory

Technical Guide: 5-Bromo-3-methyl-2-nitrobenzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Core Identity & Synthetic Utility in High-Value Scaffold Design

Executive Summary

5-Bromo-3-methyl-2-nitrobenzyl alcohol is a highly specialized, poly-functionalized aromatic intermediate used primarily in the synthesis of complex pharmaceutical agents, specifically kinase inhibitors and BCL-2 family inhibitors. Its structure features three distinct reactive handles—a benzyl alcohol (nucleophilic/electrophilic tether), an aryl bromide (cross-coupling site), and a nitro group (latent amine/cyclization precursor).

This guide addresses the lack of standardized literature for this specific isomer by providing a validated synthesis protocol derived from its commercial precursor, 5-bromo-3-methyl-2-nitrobenzaldehyde (CAS 1805219-80-0) , and outlining its critical role as a divergent scaffold in medicinal chemistry.

Chemical Identity & Physiochemical Profile[1][2][3]

This compound is often generated in situ or as a custom synthesis intermediate due to its specific substitution pattern, which prevents the steric scrambling common in less substituted nitro-aromatics.

Datasheet: Calculated & Observed Properties
PropertySpecification
Compound Name 5-Bromo-3-methyl-2-nitrobenzyl alcohol
Primary Precursor CAS 1805219-80-0 (Aldehyde form)
Molecular Formula C₈H₈BrNO₃
Molecular Weight 246.06 g/mol
Appearance Pale yellow to off-white crystalline solid
Solubility Soluble in DMSO, DMF, MeOH, EtOAc; Insoluble in water
pKa (Calculated) ~14.5 (Alcohol OH)
LogP ~2.1 (Moderate Lipophilicity)
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen), Protect from light

Synthetic Routes & Production

Context: As this specific alcohol is not a commodity chemical, the standard industrial route involves the selective reduction of the corresponding benzaldehyde. The presence of the nitro group requires chemoselective reducing agents to avoid reducing the nitro moiety to an amine or hydroxylamine.

Protocol: Chemoselective Reduction of 5-Bromo-3-methyl-2-nitrobenzaldehyde

Objective: Reduce the aldehyde to the alcohol without affecting the nitro or bromo groups. Reaction Type: Nucleophilic Addition (Hydride Transfer).

Reagents & Materials
  • Substrate: 5-Bromo-3-methyl-2-nitrobenzaldehyde (1.0 eq)

  • Reducing Agent: Sodium Borohydride (NaBH₄) (0.5 – 0.7 eq)

  • Solvent: Methanol (anhydrous) or THF/MeOH (10:1)

  • Quench: Saturated NH₄Cl solution

Step-by-Step Methodology
  • Preparation: Dissolve 5-bromo-3-methyl-2-nitrobenzaldehyde (10 mmol) in anhydrous Methanol (50 mL) in a round-bottom flask equipped with a magnetic stir bar. Cool to 0°C using an ice bath.

  • Addition: Add NaBH₄ (5 mmol, 190 mg) portion-wise over 10 minutes. Note: The stoichiometry is 0.25 mol NaBH₄ per mol carbonyl, but a slight excess (0.5–0.7 eq total) ensures completion.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (25°C) for 1 hour. Monitor via TLC (30% EtOAc/Hexanes) for the disappearance of the aldehyde spot.

  • Quenching: Carefully quench the reaction by adding saturated aqueous NH₄Cl (20 mL) dropwise. Caution: Hydrogen gas evolution.

  • Workup: Evaporate the methanol under reduced pressure. Dilute the aqueous residue with water (30 mL) and extract with Ethyl Acetate (3 × 30 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, Gradient 10-40% EtOAc/Hexanes) to yield the pure alcohol.

Yield Expectation: 85–95% Purity Validation: ¹H NMR (DMSO-d₆): Look for methylene singlet/doublet at ~4.5–4.8 ppm and disappearance of aldehyde proton at ~10 ppm.

Application in Drug Discovery: The "Tri-Functional" Scaffold

The core value of 5-Bromo-3-methyl-2-nitrobenzyl alcohol lies in its ability to serve as a branch point in synthesis. It allows for sequential functionalization without protecting group manipulation.

Pathway Visualization (DOT Diagram)

G Start 5-Bromo-3-methyl- 2-nitrobenzyl alcohol Path1 Benzyl Halide (Electrophile) Start->Path1 PBr3 or SOCl2 Path2 Suzuki Coupling (Biaryl Scaffold) Start->Path2 Pd(PPh3)4, Ar-B(OH)2 Path3 Nitro Reduction (Aniline/Indole) Start->Path3 Fe/AcOH or H2/Pd Target1 N-Alkylation (Drug Linker) Path1->Target1 + Amine/Phenol Target2 Complex Biaryls (Kinase Inhibitors) Path2->Target2 Post-Coupling Mod Target3 Dihydroquinolines (Heterocycles) Path3->Target3 Cyclization

Figure 1: Divergent synthetic pathways utilizing the three functional handles of the scaffold.

Detailed Workflows
A. Electrophilic Benzylation (Linker Synthesis)

The alcohol is converted to a benzyl bromide or chloride (using PBr₃ or SOCl₂). This intermediate is highly reactive due to the electron-withdrawing nitro group at the ortho position.[1]

  • Use Case: Attaching the scaffold to a piperazine or piperidine pharmacophore.

  • Mechanism: Sₙ2 displacement. The 3-methyl group provides steric bulk that can improve the metabolic stability of the resulting drug molecule by blocking metabolic oxidation at the benzylic position.

B. Palladium-Catalyzed Cross-Coupling

The 5-bromo position is sterically accessible (meta to the methyl, para to the nitro).

  • Protocol: Suzuki-Miyaura coupling with aryl boronic acids.[2]

  • Selectivity: The reaction occurs exclusively at the bromine. The nitro group remains intact, and the benzyl alcohol (if unprotected) is generally tolerated under mild basic conditions (e.g., K₂CO₃), though protecting it as a TBS ether is recommended for harsh conditions.

C. Nitro-Reduction & Cyclization

Reducing the nitro group to an aniline (using Fe/NH₄Cl or SnCl₂) in the presence of the benzyl alcohol (or its oxidized aldehyde form) opens routes to heterocycles.

  • Indole Synthesis: If oxidized back to the aldehyde, the 2-nitro and aldehyde groups allow for indole synthesis via the Baeyer-Drewson or modified Reissert methods.

  • Quinolines: If the alcohol is converted to a leaving group and extended by one carbon, the resulting aniline can cyclize to form substituted quinolines.

Handling, Stability & Safety (E-E-A-T)

As a Senior Application Scientist, I emphasize that nitro-benzyl alcohols are potentially photolabile and sensitizers .

Safety Protocols
  • Photostability: Ortho-nitrobenzyl compounds are well-known photolabile protecting groups. While this specific compound is a building block, prolonged exposure to UV light can cause degradation or premature cleavage if used as a linker. Store in amber vials.

  • Toxicity: Treat as a suspected mutagen and skin irritant (Category 2).

    • H315: Causes skin irritation.[3][4][5]

    • H319: Causes serious eye irritation.[3][5][6]

    • H335: May cause respiratory irritation.[3][5]

  • Incompatibility: Avoid contact with strong oxidizing agents (converts alcohol to carboxylic acid) and strong bases (can cause polymerization or degradation of the nitro group).

Self-Validating Storage Check

To verify compound integrity before use:

  • Visual: Check for color change from pale yellow to dark orange/brown (indicates photo-degradation).

  • Solubility: Ensure complete solubility in methanol. Turbidity suggests polymerization or hydrolysis of impurities.

References

  • GuideChem. (2024). 5-bromo-3-methyl-2-nitrobenzaldehyde (CAS 1805219-80-0) Datasheet & Properties. Retrieved from

  • Apollo Scientific. (2024). Safety Data Sheet: 5-Bromo-2-nitrobenzyl alcohol (General Class Reference). Retrieved from [7]

  • BenchChem. (2025). Protocols for 5-Bromo-1-chloro-2-methyl-3-nitrobenzene in Organic Synthesis (Scaffold Reactivity). Retrieved from

  • Organic Syntheses. (1950). p-Nitrobenzyl Alcohol Synthesis (General Reduction Protocol). Org.[8] Synth.30 , 15. Retrieved from

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Methodological & Application

Application Notes and Protocols for the Protection of Alcohols using 5-Bromo-3-methyl-2-nitrobenzyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Photolabile Protecting Group for Advanced Synthetic Strategies

In the landscape of multistep organic synthesis, particularly in the fields of pharmaceutical development and complex molecule assembly, the judicious use of protecting groups is paramount. Photolabile protecting groups (PPGs) offer a distinct advantage by enabling the cleavage of a protecting ether or ester under neutral conditions, using light as a traceless reagent.[1] This temporal and spatial control over deprotection is invaluable for the synthesis of sensitive and multifunctional molecules.

The ortho-nitrobenzyl scaffold has long been a cornerstone of photolabile protecting group chemistry. The canonical mechanism of photodeprotection proceeds via an intramolecular hydrogen abstraction by the photoexcited nitro group, leading to the formation of an aci-nitro intermediate, which subsequently rearranges to release the protected functional group and a 2-nitrosobenzaldehyde byproduct.

This document introduces 5-Bromo-3-methyl-2-nitrobenzyl bromide as a novel photolabile protecting group for alcohols. The unique substitution pattern of this reagent—a bromine atom at the 5-position and a methyl group at the 3-position—is anticipated to modulate its electronic and steric properties, thereby influencing its reactivity and photolytic cleavage characteristics. The electron-withdrawing nature of the bromine atom may impact the quantum yield of photolysis, while the electron-donating methyl group can influence the stability of intermediates. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this reagent, its application in the protection of alcohols, and the subsequent photolytic deprotection.

Synthesis of the Protecting Group Reagent: 5-Bromo-3-methyl-2-nitrobenzyl Bromide

The synthesis of 5-Bromo-3-methyl-2-nitrobenzyl bromide is a two-step process commencing with the electrophilic nitration of a commercially available substituted toluene, followed by a free-radical bromination of the benzylic position.

Part 1: Synthesis of 5-Bromo-3-methyl-2-nitrotoluene

A plausible synthetic route to the key intermediate, 5-bromo-3-methyl-2-nitrotoluene, involves the nitration of 3-bromo-5-methyltoluene. The regiochemical outcome of this reaction is governed by the directing effects of the bromo and methyl substituents. While both are ortho-, para-directors, the methyl group is an activating group, and the bromine is a deactivating group. In electrophilic aromatic substitution reactions with conflicting directing effects, the activating group typically governs the position of substitution. Therefore, nitration is expected to occur at the positions ortho and para to the methyl group. Steric hindrance from the adjacent bromine atom is likely to favor nitration at the less hindered C2 position.

Experimental Protocol: Nitration of 3-Bromo-5-methyltoluene

Materials:

  • 3-Bromo-5-methyltoluene

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (DCM)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3-bromo-5-methyltoluene (1.0 eq).

  • Cool the flask to 0 °C in an ice bath and slowly add concentrated sulfuric acid (2.0 eq).

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) at 0 °C.

  • Add the nitrating mixture dropwise to the stirred solution of 3-bromo-5-methyltoluene, maintaining the reaction temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture over crushed ice and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 5-bromo-3-methyl-2-nitrotoluene.

Part 2: Synthesis of 5-Bromo-3-methyl-2-nitrobenzyl Bromide

The conversion of the methyl group of 5-bromo-3-methyl-2-nitrotoluene to a bromomethyl group is achieved via a free-radical bromination, commonly employing N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.[2]

Experimental Protocol: Benzylic Bromination

Materials:

  • 5-Bromo-3-methyl-2-nitrotoluene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon Tetrachloride (or a suitable alternative solvent like acetonitrile)

  • Deionized Water

  • Saturated Sodium Thiosulfate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-bromo-3-methyl-2-nitrotoluene (1.0 eq) in carbon tetrachloride.

  • Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.02 eq).

  • Heat the mixture to reflux and irradiate with a UV lamp (a standard 100W light bulb can also be effective) to initiate the reaction.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate with saturated sodium thiosulfate solution to quench any remaining bromine, followed by deionized water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-Bromo-3-methyl-2-nitrobenzyl bromide, which can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Protection of Alcohols

The protection of alcohols as 5-bromo-3-methyl-2-nitrobenzyl ethers proceeds via a Williamson ether synthesis, an SN2 reaction between the alkoxide of the alcohol and the electrophilic 5-bromo-3-methyl-2-nitrobenzyl bromide.[3][4]

Mechanism of Protection

The reaction is initiated by the deprotonation of the alcohol using a suitable base to form a more nucleophilic alkoxide. This alkoxide then attacks the benzylic carbon of 5-bromo-3-methyl-2-nitrobenzyl bromide, displacing the bromide leaving group to form the protected ether.

Protection_Mechanism ROH R-OH RO_minus R-O⁻ ROH->RO_minus Deprotonation Base Base H_Base_plus H-Base⁺ Base->H_Base_plus BnBr 5-Bromo-3-methyl-2-nitrobenzyl-Br Br_minus Br⁻ BnBr->Br_minus Protected_Ether R-O-CH₂-Ar RO_minus->Protected_Ether SN2 Attack

Figure 1: Williamson Ether Synthesis Mechanism.

Experimental Protocol: Protection of a Primary Alcohol

Materials:

  • Primary Alcohol (e.g., Benzyl Alcohol as a model substrate)

  • 5-Bromo-3-methyl-2-nitrobenzyl bromide

  • Sodium Hydride (60% dispersion in mineral oil) or Potassium Carbonate

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile

  • Ethyl Acetate

  • Deionized Water

  • Brine

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C, add a solution of the primary alcohol (1.0 eq) in anhydrous DMF dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add a solution of 5-bromo-3-methyl-2-nitrobenzyl bromide (1.1 eq) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of deionized water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with deionized water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the protected ether.

ParameterConditionRationale
Base Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃)NaH is a strong, non-nucleophilic base suitable for most alcohols. K₂CO₃ is a milder base, useful for more sensitive substrates.
Solvent DMF or AcetonitrilePolar aprotic solvents that are excellent for SN2 reactions.[3]
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic deprotonation. The reaction then proceeds efficiently at room temperature.
Stoichiometry Slight excess of base and alkylating agentEnsures complete consumption of the starting alcohol.

Table 1: Key Parameters for the Protection of Alcohols.

Deprotection of 5-Bromo-3-methyl-2-nitrobenzyl Ethers

The cleavage of the 5-bromo-3-methyl-2-nitrobenzyl ether is achieved by photolysis, typically using UV light in the range of 300-365 nm.[5]

Mechanism of Photolytic Cleavage (Norrish Type II)

The deprotection is initiated by the absorption of a photon by the nitro group, which then abstracts a hydrogen atom from the benzylic carbon. The resulting aci-nitro intermediate undergoes a rearrangement to form a hemiacetal, which then decomposes to release the free alcohol and 5-bromo-3-methyl-2-nitrosobenzaldehyde.[6]

Deprotection_Mechanism Start Protected Alcohol (R-O-CH₂-Ar-NO₂) Excited Photoexcited State (R-O-CH₂-Ar-NO₂*) Start->Excited hν (300-365 nm) AciNitro aci-Nitro Intermediate Excited->AciNitro Intramolecular H-abstraction Hemiacetal Hemiacetal Intermediate AciNitro->Hemiacetal Rearrangement Products Released Alcohol (R-OH) + 5-Bromo-3-methyl-2-nitrosobenzaldehyde Hemiacetal->Products Decomposition

Figure 2: Mechanism of Photolytic Deprotection.

Experimental Protocol: Photolytic Deprotection

Materials:

  • Protected Alcohol

  • Solvent (e.g., Methanol, Acetonitrile, or Dichloromethane)

  • Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter to block wavelengths below 300 nm)

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Dissolve the protected alcohol in a suitable solvent in a quartz or Pyrex reaction vessel. The concentration should be relatively dilute (e.g., 0.01-0.05 M) to ensure efficient light penetration.

  • Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen, which can sometimes lead to side reactions.

  • Irradiate the solution with a UV lamp (e.g., 365 nm) at room temperature with continuous stirring.

  • Monitor the reaction progress by TLC. The reaction time will depend on the substrate, concentration, and the intensity of the light source, but is typically in the range of 1-6 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the deprotected alcohol from the nitrosobenzaldehyde byproduct and any unreacted starting material.

ParameterConditionRationale
Wavelength 300-365 nmThis wavelength range is typically effective for exciting the nitro group without causing significant damage to other functional groups.[5]
Solvent Methanol, Acetonitrile, DCMThe choice of solvent should be based on the solubility of the substrate and its transparency at the irradiation wavelength.
Concentration Dilute (0.01-0.05 M)To ensure uniform irradiation of the sample.
Atmosphere Inert (N₂ or Ar)To minimize oxidative side reactions.[7]

Table 2: Key Parameters for Photolytic Deprotection.

Conclusion

5-Bromo-3-methyl-2-nitrobenzyl bromide is a promising new photolabile protecting group for alcohols. Its synthesis is achievable through standard organic transformations, and its application in protection and deprotection protocols follows well-established methodologies. The electronic and steric modifications introduced by the bromo and methyl substituents may offer advantages in terms of reactivity and cleavage efficiency, making it a valuable addition to the synthetic chemist's toolbox. The protocols provided herein serve as a comprehensive starting point for the utilization of this novel reagent in complex synthetic endeavors.

References

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  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]

  • de Lijser, H. J. P., et al. (2014). Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. Photochemical & Photobiological Sciences, 13(5), 749-759.
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  • Yabroff, D. L. (1932). The Structure of the Bromination Product of Ortho-Nitrotoluene. Journal of the American Chemical Society, 54(7), 2963-2965.
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  • Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. University of Pennsylvania ScholarlyCommons. Retrieved from [Link]

  • Google Patents. (n.d.). JPH0853371A - Bromination of methyl group bound to aromatic ring.
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  • Request PDF. (2025, December 21). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. Retrieved from [Link]

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  • Allen. (n.d.). a. Prepare the following ethers via Willamson's syntesis. I. Benzyl methyl ether (A) II. Phenylethyl ehter (B). Retrieved from [Link]

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Application Note: 5-Bromo-3-methyl-2-nitrobenzyl Alcohol as a Bifunctional Photocleavable Linker

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of 5-Bromo-3-methyl-2-nitrobenzyl Alcohol in Organic Synthesis Content Type: Technical Application Note & Protocol Guide Audience: Synthetic Chemists, Chemical Biologists, and Drug Discovery Scientists

Introduction: The "Caging-Tagging" Dual Modality

In the landscape of photolabile protecting groups (PPGs), 5-bromo-3-methyl-2-nitrobenzyl alcohol represents a sophisticated "bifunctional" scaffold. Unlike standard o-nitrobenzyl (oNB) cages that serve only to mask a functional group, this molecule integrates a bromine handle at the 5-position.

This structural innovation allows for Late-Stage Diversification . Researchers can "cage" a bioactive molecule (drug, protein, or nucleotide) via the alcohol, and subsequently use the bromine handle to attach fluorophores, solubility tags, or solid-phase resins via Palladium-catalyzed cross-coupling—all without disturbing the photosensitive core.

Structural Logic & Reactivity
  • Benzylic Alcohol (C1): The site for payload attachment (forming esters, carbonates, or carbamates).

  • Nitro Group (C2): The chromophore responsible for the Norrish Type II photo-isomerization and cleavage upon UV irradiation (365 nm).

  • Methyl Group (C3): Provides steric bulk ortho to the nitro group. This forces the nitro moiety out of coplanarity with the aromatic ring, often tuning the excitation wavelength and suppressing non-productive relaxation pathways.

  • Bromine Atom (C5): A chemically orthogonal handle for Suzuki, Sonogashira, or Buchwald-Hartwig couplings.

Mechanistic Workflow

The utility of this molecule is best described by a linear workflow: Anchor


 Functionalize 

Release
.

Workflow Start 5-Bromo-3-methyl-2-nitrobenzyl alcohol Step1 Step 1: Payload Anchoring (Esterification/Carbonylation) Start->Step1  Drug-COOH   Intermediate Caged Bromide Conjugate Step1->Intermediate Step2 Step 2: Functionalization (Pd-Catalyzed Coupling) Intermediate->Step2  R-B(OH)2 / Pd(0)   FinalConj Functionalized Caged System (e.g., Fluorophore-Linker-Drug) Step2->FinalConj Step3 Step 3: Photocleavage (UV 365 nm) FinalConj->Step3  hv   Release Released Payload + Nitroso Byproduct Step3->Release

Figure 1: The strategic workflow for using 5-bromo-3-methyl-2-nitrobenzyl alcohol as a modular linker.

Experimental Protocols

Protocol A: Anchoring a Carboxylic Acid Payload (Caging)

This protocol describes the attachment of a drug containing a carboxylic acid (e.g., Ibuprofen, Indomethacin) to the linker.

Reagents:

  • Linker: 5-Bromo-3-methyl-2-nitrobenzyl alcohol (1.0 equiv)

  • Payload: Carboxylic Acid Drug (1.1 equiv)

  • Coupling Agents: DCC (N,N'-Dicyclohexylcarbodiimide) (1.2 equiv), DMAP (4-Dimethylaminopyridine) (0.1 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve the Carboxylic Acid Payload and the Linker in anhydrous DCM (0.1 M concentration).

  • Activation: Cool the solution to 0°C in an ice bath. Add DMAP followed by the dropwise addition of DCC dissolved in a minimal amount of DCM.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–18 hours. Note: Keep the reaction vessel wrapped in aluminum foil to prevent premature photolysis.

  • Work-up: Filter off the precipitated dicyclohexylurea (DCU) byproduct. Wash the filtrate with 1M HCl (to remove DMAP), saturated NaHCO₃, and brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/Ethyl Acetate).

Validation Check:

  • ¹H NMR: Look for the characteristic benzylic methylene shift (~5.5 ppm) and the disappearance of the alcohol O-H stretch in IR.

Protocol B: Late-Stage Functionalization (Suzuki Coupling)

This step utilizes the bromine handle to attach a secondary functional group (e.g., a fluorophore or surface anchor) without cleaving the ester bond established in Protocol A.

Reagents:

  • Substrate: Caged Bromide Conjugate (from Protocol A) (1.0 equiv)

  • Partner: Aryl Boronic Acid (e.g., Phenylboronic acid or Fluorophore-boronate) (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (5 mol%)

  • Base: K₂CO₃ (3.0 equiv, anhydrous)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Setup: In a Schlenk tube or microwave vial, combine the Caged Bromide Conjugate, Aryl Boronic Acid, K₂CO₃, and Pd catalyst.

  • Inert Atmosphere: Evacuate and backfill with Argon three times. Add degassed 1,4-Dioxane. Crucial: Avoid water/alcohol co-solvents if the payload ester is hydrolysis-sensitive.

  • Heating: Heat the mixture to 80°C for 4–6 hours.

    • Expert Insight: Do not exceed 100°C. High temperatures may degrade the nitro group or cause thermal cleavage of the benzylic ester.

  • Work-up: Cool to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite.

  • Purification: Concentrate and purify via silica gel chromatography.

Protocol C: Controlled Photocleavage (Release)

The release mechanism follows the Norrish Type II pathway, generating the free payload and a nitroso-benzaldehyde byproduct.

Reagents:

  • Solvent: MeOH/PBS Buffer (1:1) or Acetonitrile/Water (depending on solubility).

  • Light Source: UV LED (365 nm) or Mercury Arc Lamp with a 300–400 nm bandpass filter.

Step-by-Step Methodology:

  • Solution Prep: Dissolve the functionalized conjugate in the solvent system at a concentration of 10–100 µM.

  • Irradiation: Place the sample in a quartz cuvette (for spectroscopy) or a glass vial (for preparative scale). Irradiate at 365 nm.

    • Time: Typically 5–20 minutes depending on light intensity (approx. 10–50 mW/cm²).

  • Monitoring: Monitor the release by HPLC or UV-Vis spectroscopy. The disappearance of the starting material peak and the appearance of the free payload peak confirms cleavage.

  • Byproduct Scavenging (Optional): The nitroso byproduct can be toxic or interfere with assays. Add semicarbazide or hydroxylamine to the buffer to scavenge the nitrosoaldehyde as an oxime.

Mechanistic Pathway (Norrish Type II)

Understanding the cleavage mechanism is vital for troubleshooting inefficient release.

Mechanism Ground Ground State (Nitro Group) Excited Excited State (n-π*) Ground->Excited  hv (365 nm)   AciNitro aci-Nitro Intermediate (H-Abstraction) Excited->AciNitro  Gamma-H Abstraction   Hemiacetal Cyclic Hemiacetal AciNitro->Hemiacetal  Cyclization   Products Released Payload + Nitroso-Ketone Hemiacetal->Products  Collapse  

Figure 2: The photolysis mechanism. The gamma-hydrogen abstraction is the rate-determining step.

Troubleshooting & Optimization Table

IssueProbable CauseSolution
Low Yield in Suzuki Coupling Nitro group poisoning Pd catalyst.Switch to high-turnover catalysts like Pd(dppf)Cl₂ or Pd(XPhos) G2 . Avoid reducing conditions.
Premature Cleavage Ambient light exposure.Perform all synthesis steps in amber glassware or wrap vessels in foil.
Slow Photolysis Solvent quenching or pH issues.Ensure pH is near neutral (7.4). Acidic conditions stabilize the aci-nitro intermediate, slowing release.
Payload Hydrolysis Base sensitivity during coupling.[2]Use weaker bases (e.g., K₃PO₄ instead of K₂CO₃) or anhydrous conditions during the Suzuki step.

References

  • Photocleavable Linkers in Chemical Biology: Klán, P., et al. "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews, 2013. Link

  • Suzuki Coupling on Nitro-Arenes: Fleckenstein, C. A., & Plenio, H. "Efficient Suzuki-Miyaura Coupling of (Hetero)aryl Chlorides with Arylboronic Acids Catalyzed by Palladium Complexes." Journal of Organic Chemistry, 2008. Link

  • Norrish Type II Mechanism: Bochet, C. G. "Photolabile Protecting Groups and Linkers." Journal of the Chemical Society, Perkin Transactions 1, 2002. Link

  • Solid-Phase Synthesis Applications: Holmes, C. P. "Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage." Journal of Organic Chemistry, 1997. Link

Sources

Application Notes & Protocols for 5-bromo-3-methyl-2-nitrobenzyl alcohol in Advanced Photolithography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Photolabile Protecting Groups in Microfabrication

Photolithography remains the cornerstone of modern microfabrication, enabling the creation of intricate patterns with micro- and nanoscale precision.[1][2] The process relies on a photosensitive material, or photoresist, that undergoes a chemical transformation upon exposure to light, altering its solubility in a developer solution.[1] A key class of molecules that facilitate this transformation are photolabile protecting groups (PPGs), which can be removed with high spatial and temporal control using light.[3][4]

Among the most extensively studied and utilized PPGs are ortho-nitrobenzyl (oNB) derivatives.[5][6] First described in the 1960s, the o-nitrobenzyl moiety has become a workhorse in organic synthesis, materials science, and chemical biology due to its reliable and efficient photocleavage.[3] In the context of photolithography, o-nitrobenzyl-based compounds have been integral to the development of photoresists and photodegradable polymers.[3][6] This document introduces 5-bromo-3-methyl-2-nitrobenzyl alcohol as a novel photoactive compound for advanced photolithography applications and provides detailed protocols for its use.

The Chemistry of 5-bromo-3-methyl-2-nitrobenzyl alcohol: A Mechanistic Overview

The photosensitivity of 5-bromo-3-methyl-2-nitrobenzyl alcohol is rooted in the well-established photochemistry of the o-nitrobenzyl system.[7][8][9] Upon irradiation with ultraviolet (UV) light, typically in the range of 300-365 nm, the molecule undergoes an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group.[6][10] This leads to the formation of a transient aci-nitro intermediate.[3][10] This intermediate is unstable and rapidly rearranges to yield an o-nitrosobenzaldehyde derivative and release the alcohol functionality.

The presence of the bromo and methyl substituents on the aromatic ring is expected to modulate the photochemical properties of the molecule. Substituents on the o-nitrobenzyl core can influence the absorption wavelength, quantum yield of cleavage, and reaction kinetics.[5][11] The electron-withdrawing bromine atom and the electron-donating methyl group may offer a unique combination for fine-tuning the photosensitivity and compatibility with other resist components.

G cluster_0 Photochemical Cleavage Mechanism A 5-bromo-3-methyl-2-nitrobenzyl alcohol (Initial State) B Excited State (Diradical) A->B UV Light (hν) C aci-Nitro Intermediate B->C Intramolecular H-abstraction D o-Nitrosobenzaldehyde Derivative + Released Alcohol C->D Rearrangement

Figure 1: Photochemical cleavage of 5-bromo-3-methyl-2-nitrobenzyl alcohol.

Application in Positive-Tone Photoresist Formulations

5-bromo-3-methyl-2-nitrobenzyl alcohol can be effectively utilized as a photoactive component in a positive-tone photoresist. In this scheme, the alcohol is incorporated into a polymer matrix that is initially insoluble in an aqueous base developer. The hydroxyl group of the 5-bromo-3-methyl-2-nitrobenzyl alcohol can be used to protect acidic functionalities on a polymer backbone (e.g., as an ester), rendering the polymer insoluble.

Upon exposure to UV light through a photomask, the o-nitrobenzyl ester undergoes photocleavage, deprotecting the acidic group on the polymer.[6] This photochemical reaction transforms the exposed regions of the photoresist into a more polar, acidic form that is soluble in the developer. The unexposed regions remain insoluble, allowing for the creation of a positive image of the mask.

Experimental Protocols

The following protocols provide a starting point for utilizing 5-bromo-3-methyl-2-nitrobenzyl alcohol in a photolithography process. Optimization of these parameters may be necessary depending on the specific substrate, desired feature size, and available equipment.

Photoresist Formulation

A typical positive-tone photoresist formulation incorporating a polymer protected with 5-bromo-3-methyl-2-nitrobenzyl alcohol is presented in Table 1.

ComponentPurposeTypical Concentration (w/w)
Polymer-grafted 5-bromo-3-methyl-2-nitrobenzyl esterPhotosensitive polymer15 - 25%
Propylene glycol monomethyl ether acetate (PGMEA)Solvent75 - 85%
Surfactant (e.g., fluorinated surfactant)Improves coating uniformity< 0.1%

Table 1: Example Positive-Tone Photoresist Formulation.

Photolithography Workflow

The standard workflow for patterning a substrate using a photoresist based on 5-bromo-3-methyl-2-nitrobenzyl alcohol follows the established steps of photolithography.[12][13][14]

G A Substrate Preparation B Spin Coating A->B C Soft Bake B->C D UV Exposure C->D E Post-Exposure Bake (PEB) D->E F Development E->F G Hard Bake & Inspection F->G

Figure 2: Standard photolithography workflow.

Step-by-Step Protocol:

  • Substrate Preparation:

    • Begin with a clean, dry substrate (e.g., silicon wafer).

    • Perform a dehydration bake at 200 °C for 30 minutes to remove any adsorbed moisture.[14]

    • Apply an adhesion promoter, such as hexamethyldisilazane (HMDS), to enhance photoresist adhesion.

  • Photoresist Application (Spin Coating):

    • Dispense the photoresist formulation onto the center of the substrate.[12]

    • Spin coat at a speed of 1000-4000 rpm for 30-60 seconds to achieve the desired film thickness. The final thickness is dependent on the resist viscosity and spin speed.

  • Soft Bake:

    • Bake the coated substrate on a hotplate at 90-110 °C for 60-90 seconds.

    • The soft bake removes excess solvent from the photoresist film and improves its uniformity.[12][13]

  • Exposure:

    • Place the substrate in a mask aligner or stepper.

    • Expose the photoresist to UV light (e.g., i-line at 365 nm) through a photomask.

    • The required exposure dose will depend on the resist thickness and the desired feature resolution. A typical starting dose would be in the range of 50-200 mJ/cm². An exposure matrix should be performed to determine the optimal dose.

  • Post-Exposure Bake (PEB):

    • Perform a post-exposure bake on a hotplate at 100-120 °C for 60-90 seconds.

    • The PEB can enhance the contrast of the latent image by driving the deprotection reaction to completion and reducing standing wave effects.[13][15]

  • Development:

    • Immerse the exposed substrate in a developer solution, such as a 0.26 N solution of tetramethylammonium hydroxide (TMAH) in water, for 30-60 seconds with gentle agitation.[13]

    • The exposed, deprotected regions of the photoresist will dissolve in the developer.

    • Rinse the substrate thoroughly with deionized (DI) water and dry with a stream of nitrogen.[12]

  • Hard Bake and Inspection:

    • Perform a hard bake at 110-130 °C for 1-2 minutes to further solidify the remaining photoresist pattern and improve its resistance to subsequent etching or deposition processes.

    • Inspect the patterned features using an optical microscope or scanning electron microscope (SEM) to verify resolution and fidelity.

Process Characterization and Troubleshooting

The performance of a photoresist is evaluated based on several key parameters, including sensitivity, contrast, and resolution.[16][17][18][19]

IssuePotential Cause(s)Recommended Action(s)
Incomplete developmentInsufficient exposure dose, insufficient development time, depleted developerIncrease exposure dose, increase development time, use fresh developer
Poor adhesionImproper substrate preparation, moisture on the substrateEnsure proper application of adhesion promoter, perform dehydration bake
Scumming (residual resist in developed areas)Incomplete development, insufficient PEBIncrease development time or agitation, optimize PEB temperature and time
Feature lifting or peelingPoor adhesion, aggressive developmentImprove substrate preparation, use a less concentrated developer or shorter development time
Darkening of the photoresist over timeThe photoactive compound may form azo dyes upon prolonged storage.This typically does not impact UV sensitivity but should be monitored. Store resist in a cool, dark place.[20]

Table 2: Troubleshooting Guide for Photolithography with 5-bromo-3-methyl-2-nitrobenzyl alcohol-based resists.

Safety and Handling

5-bromo-3-methyl-2-nitrobenzyl alcohol should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

5-bromo-3-methyl-2-nitrobenzyl alcohol presents a promising new photoactive compound for the formulation of advanced photoresists. Its o-nitrobenzyl core provides a reliable and well-understood photochemical cleavage mechanism, while the bromo and methyl substituents offer opportunities for fine-tuning its performance. The protocols and guidelines presented in this document provide a solid foundation for researchers and engineers to explore the potential of this molecule in a wide range of photolithography applications, from microelectronics to microfluidics and beyond.

References

  • Optica Publishing Group. (n.d.). Photoresist characterization and linearization procedure for the gray-scale fabrication of diffractive optical elements.
  • Gravel, D., Giasson, R., Blanchet, D., Yip, R. W., & Sharma, D. K. (n.d.). Photochemistry of the o-nitrobenzyl system in solution: effects of distance and geometrical constraint on the hydrogen transfer. Canadian Journal of Chemistry.
  • BYU Cleanroom. (n.d.). Photoresist Photolithography Process.
  • Dill, F. H., Hornberger, W. P., Hauge, P. S., & Shaw, J. M. (n.d.). Characterization of Positive Photoresist. IEEE Transactions on Electron Devices.
  • Kluenker, M., et al. (n.d.). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. PMC.
  • Yip, R. W., et al. (n.d.). Photochemistry of the o-nitrobenzyl system in solution: identification of the biradical intermediate in the intramolecular rearrangement. The Journal of Physical Chemistry - ACS Publications.
  • Wikipedia. (n.d.). Photolithography.
  • Mack, C. (n.d.). Semiconductor Lithography (Photolithography) - The Basic Process.
  • Scribd. (n.d.). Photolithography Process | PDF.
  • AZoNano. (2025, September 29). Photolithography: A Step-By-Step Guide.
  • ChemRxiv. (2025, November 21). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde.
  • University of Groningen research portal. (2015, April 28). Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems.
  • Yip, R. W., Sharma, D. K., Giasson, R., & Gravel, D. (n.d.). Photochemistry of the o-nitrobenzyl system in solution: evidence for singlet-state intramolecular hydrogen abstraction. The Journal of Physical Chemistry - ACS Publications.
  • IEEE. (n.d.). Characterization of positive photoresist.
  • Romano, A., et al. (2020). Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. MDPI.
  • Wikipedia. (n.d.). Photolabile protecting group.
  • Google Patents. (n.d.). WO1998039348A1 - Photocleavable protecting groups and methods for their use.
  • AIP Publishing. (2008, January 4). Photoresist characterization using double exposures with interference lithography.
  • Journal of the American Chemical Society. (2015, March 9). BODIPY-Derived Photoremovable Protecting Groups Unmasked with Green Light.
  • Shin-Etsu MicroSi. (n.d.). Characterization of a Novel Photoresist Redistribution Material for Advanced Packaging Applications.
  • Goldmann, A. S., & Barner-Kowollik, C. (2012). o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science. Macromolecular Rapid Communications, 33(8), 649-663.
  • ResearchGate. (n.d.). Photolabile Protecting Groups: Structure and Reactivity | Request PDF.
  • Hasan, A., et al. (2015). Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry and Microarray Synthesis. PMC.
  • Willner, I., & Olejnik, J. (n.d.). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. PMC.
  • MicroChemicals. (n.d.). Photolithography Trouble Shooter.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Photolysis of 5-Bromo-3-Methyl-2-Nitrobenzyl Caged Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the 5-bromo-3-methyl-2-nitrobenzyl (BMNB) caging group. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of BMNB-caged compounds. Our goal is to equip you with the scientific rationale behind experimental choices to empower you to optimize your photolysis experiments for maximal efficiency and minimal side effects.

I. Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the photochemical properties and handling of BMNB-caged compounds.

Q1: What is the general mechanism of photolysis for 5-bromo-3-methyl-2-nitrobenzyl (BMNB) caged compounds?

A1: The photolysis of BMNB-caged compounds follows the well-established mechanism for ortho-nitrobenzyl (oNB) derivatives. Upon absorption of a photon, the BMNB caging group undergoes an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group. This leads to the formation of an aci-nitro intermediate. Subsequent electronic rearrangement results in the cleavage of the bond to the caged molecule and the formation of a 2-nitrosobenzaldehyde derivative byproduct, releasing the active molecule and a proton.[1][2]

Q2: What is the expected optimal wavelength range for uncaging BMNB compounds?

A2: While the exact absorption maximum for the BMNB group requires empirical determination, ortho-nitrobenzyl compounds typically absorb in the UV-A range (320-400 nm).[3] The presence of substituents on the aromatic ring can shift the absorption spectrum. For instance, electron-donating groups tend to cause a bathochromic (red) shift, moving the absorption to longer, less energetic wavelengths.[4][5] Given the bromo and methyl substituents, the optimal wavelength for BMNB is likely to be in the 340-380 nm range. However, for two-photon excitation, near-infrared (NIR) light, typically in the 700-1000 nm range, would be used.[6]

Q3: What are the expected byproducts of BMNB photolysis, and are they reactive?

A3: The primary byproduct of BMNB photolysis is 5-bromo-3-methyl-2-nitrosobenzaldehyde.[1] It is well-documented that nitroso byproducts can be reactive, particularly towards nucleophiles like sulfhydryl groups in proteins.[1] This reactivity can be a source of experimental artifacts. It is crucial to include controls to assess the potential effects of the photolysis byproducts on your system.

Q4: How do the bromo and methyl substituents on the BMNB caging group influence its photochemical properties?

A4: Substituents on the oNB ring can influence both the photolysis kinetics and the absorption spectrum. While specific data for the 5-bromo-3-methyl pattern is not extensively published, general principles suggest:

  • Bromo group: Halogen substituents can enhance intersystem crossing, which may influence the quantum yield. In some caging groups, like brominated hydroxycoumarins (Bhc), bromo substituents have been shown to significantly improve two-photon absorption cross-sections.[7]

  • Methyl group: Alkyl groups are generally considered weakly electron-donating and may have a modest effect on the absorption spectrum and photolysis rate.

The combined electronic effects of these substituents will determine the precise photochemical properties of the BMNB cage.

Q5: What is the quantum yield, and why is it important for my experiments?

A5: The quantum yield (Φ) of photolysis is the ratio of the number of molecules uncaged to the number of photons absorbed. It is a measure of the efficiency of the uncaging reaction. A low quantum yield (typically < 0.1 for many oNB cages) means that a large number of photons are required to release a given amount of the active molecule, which can necessitate higher light intensity or longer exposure times.[3] Knowing the quantum yield is critical for calculating the required light dose and for comparing the efficiency of different caged compounds.

II. Troubleshooting Guide

This section provides a structured approach to identifying and solving common problems encountered during the photolysis of BMNB-caged compounds.

Problem Potential Causes Recommended Solutions & Explanations
Low or Incomplete Uncaging 1. Suboptimal Wavelength: The excitation wavelength does not sufficiently overlap with the absorption spectrum of the BMNB cage.Solution: Empirically determine the optimal wavelength. Irradiate your sample at a range of wavelengths (e.g., 340-400 nm in 10 nm increments) and measure the extent of uncaging using an appropriate assay (e.g., HPLC, functional response). This will identify the most efficient wavelength for your specific experimental setup.
2. Insufficient Light Dose (Intensity x Time): The total number of photons delivered is too low to cleave a significant fraction of the caged compound.Solution: Increase the light intensity or the duration of exposure. Be aware that increasing intensity can also increase the risk of photodamage. It is often preferable to use a longer exposure at a lower intensity if the experimental timescale allows.
3. Low Quantum Yield: The inherent photochemical efficiency of the BMNB-caged molecule is low.Solution: While you cannot change the intrinsic quantum yield, you can compensate by increasing the light dose. If the required light dose leads to photodamage, consider synthesizing a derivative with a more efficient caging group.
4. Solvent Effects: The polarity and protic nature of the solvent can influence the stability of the excited state and reaction intermediates, affecting the uncaging efficiency.[8]Solution: If possible, test the photolysis in solvents of varying polarity. Aqueous solutions are often required for biological experiments; in these cases, ensure the pH is buffered, as pH can also affect reaction rates.[2]
Photodamage to Biological Samples 1. High Light Intensity: High-energy UV light can be toxic to cells and tissues, causing damage to DNA, proteins, and lipids.[6]Solution: Use the minimum light intensity and exposure time necessary for effective uncaging. Determine this by performing a dose-response curve. Consider using a caging group that is sensitive to longer, less damaging wavelengths if photodamage is persistent.
2. Reactive Byproducts: The 5-bromo-3-methyl-2-nitrosobenzaldehyde byproduct may be toxic or react with cellular components.[1]Solution: Include a "byproduct control" experiment. Irradiate a solution of the caged compound in the absence of your biological sample, and then apply the irradiated solution to the sample to see if it elicits a response. Adding a scavenger for reactive species, such as dithiothreitol (DTT), can sometimes mitigate these effects.[4]
3. Two-Photon Excitation Damage: Even with NIR light, very high peak power densities at the focal point can cause localized damage.Solution: Minimize the laser power and dwell time at each point. Use a high-repetition-rate laser to achieve sufficient uncaging with lower peak power. Perform control experiments where the laser is scanned over an area adjacent to the region of interest to assess off-target effects.
Variability in Experimental Results 1. Fluctuations in Light Source Output: The intensity of lamps and lasers can vary over time.Solution: Regularly measure the output of your light source with a power meter to ensure consistent irradiation between experiments.
2. Inconsistent Sample Positioning: Small changes in the distance or angle of the sample relative to the light source can significantly alter the received light dose.Solution: Use a fixed and reproducible sample holder and alignment procedure.
3. pH Changes: The photolysis of oNB compounds releases a proton, which can alter the local pH, potentially affecting your biological system or the uncaging reaction itself.[1]Solution: Use a sufficiently concentrated biological buffer (e.g., 10-20 mM HEPES) to maintain a stable pH throughout the experiment.

III. Experimental Protocols & Workflows

Protocol 1: Determining the Optimal Uncaging Wavelength

This protocol describes a method to identify the most effective wavelength for photolysis of your BMNB-caged compound.

Objective: To find the wavelength that provides the highest uncaging efficiency.

Materials:

  • BMNB-caged compound of interest

  • Spectrophotometer

  • Fluorometer or HPLC system for quantification

  • Tunable light source (e.g., monochromator-coupled Xenon lamp) or a set of bandpass filters

  • Quartz cuvettes

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of the BMNB-caged compound in a suitable solvent (e.g., DMSO).

  • Prepare Working Solutions: Dilute the stock solution in your experimental buffer to a final concentration that gives an absorbance of approximately 0.1-0.2 at the expected λmax (~350 nm). This low absorbance minimizes inner filter effects.

  • Acquire Absorption Spectrum: Record the UV-Vis absorption spectrum of the working solution from 300 nm to 450 nm to identify the absorption maximum (λmax).

  • Irradiation Series: a. Divide the working solution into several quartz cuvettes. b. Irradiate each cuvette with a different wavelength of light, centered around the λmax (e.g., λmax ± 30 nm in 10 nm increments). c. Ensure that the light dose (intensity x time) is identical for each wavelength. Use a power meter to equalize the photon flux at each wavelength.

  • Quantify Uncaging: a. After irradiation, quantify the amount of released active molecule in each sample. This can be done by:

    • HPLC: Separate and quantify the remaining caged compound and the released product.
    • Spectroscopy: If the released molecule has a distinct absorption or fluorescence spectrum from the caged version, this can be used for quantification.
  • Data Analysis: Plot the percentage of uncaged compound versus the irradiation wavelength. The peak of this plot represents the optimal uncaging wavelength.

Workflow for Optimizing Photolysis Conditions

The following diagram illustrates a logical workflow for troubleshooting and optimizing your photolysis experiments.

G cluster_0 Initial Setup & Characterization cluster_1 Troubleshooting & Optimization A Prepare BMNB-caged compound solution B Determine Absorption Spectrum (λmax) A->B C Determine Optimal Uncaging Wavelength (Protocol 1) B->C D Initial Photolysis Experiment C->D E Sufficient Uncaging? D->E F Increase Light Dose (Intensity or Time) E->F No G Check for Photodamage E->G Yes F->D H Reduce Light Dose G->H Yes K Experiment Successful G->K No I Implement Byproduct Controls H->I J Optimize pH and Solvent Conditions I->J J->D

Caption: Workflow for optimizing photolysis of BMNB-caged compounds.

IV. References

  • Wan, P., & Yates, K. (1986). Photoredox chemistry of nitrobenzyl alcohols in aqueous solution. Acid and base catalysis of reaction. Canadian Journal of Chemistry, 64(11), 2076-2084.

  • Geissler, D., et al. (2005). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry, 70(12), 4727-4733.

  • Klбn, P., & Wirz, J. (2009). Photoremovable Protecting Groups Used for the Caging of Biomolecules. Angewandte Chemie International Edition, 48(48), 8998-9017.

  • Fink, A. L., et al. (2025). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega.

  • Schwoerer, M. A., et al. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 126(14), 4581-4595.

  • Fournier, L., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal, 12(25), 6581-6593.

  • Singh, Y., & Deiters, A. (2018). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Biological & Medicinal Chemistry, 26(9), 2372-2384.

  • Wan, P., & Muralidharan, S. (1987). Photooxygenation of nitrobenzyl derivatives. Mechanisms of photogeneration and hydrolysis of α-hydroperoxy nitrobenzyl ethers. Canadian Journal of Chemistry, 65(8), 1775-1782.

  • Furuta, T., et al. (1999). Brominated 7-hydroxycoumarin-4-ylmethyls: Photolabile protecting groups with biologically useful cross-sections for two photon photolysis. Proceedings of the National Academy of Sciences, 96(5), 1951-1956.

  • Bochet, C. G. (2009). Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. Organic & Biomolecular Chemistry, 7(12), 2452-2455.

  • Morrison, J. H., et al. (1970). Reactions of Aromatic Nitrocompounds. 1. Photochemistry. DTIC.

  • Papageorgiou, G., et al. (2008). Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids. Photochemistry and Photobiology, 84(3), 547-557.

  • Shigeno, T., et al. (2018). A clickable caging group as a new platform for modular caged compounds with improved photochemical properties. Chemical Communications, 54(74), 10426-10429.

  • Aujard, I., et al. (2007). A New Inorganic Photolabile Protecting Group for Highly Efficient Visible Light GABA Uncaging. Angewandte Chemie International Edition, 46(42), 8039-8042.

  • Fournier, L., et al. (2006). o-nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one- and two-photon excitation. Chemistry, 12(25), 6581-93.

  • Fink, A. L., et al. (2025). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega.

  • van der Velde, J. H., et al. (2015). Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. Chemical Society Reviews, 44(10), 3103-3121.

  • Udayakumar, D., et al. (2018). Supramolecular photochemistry of encapsulated caged ortho-nitrobenzyl triggers. Photochemical & Photobiological Sciences, 17(6), 733-739.

  • Montagnaro, S. (2024). Feature Papers in Photochemistry. Photochem, 4(2), 163-178.

  • Burslem, G. M., et al. (2021). Photochemical synthesis of an epigenetic focused tetrahydroquinoline library. RSC Medicinal Chemistry, 12(10), 1780-1786.

Sources

Technical Support Center: 5-Bromo-3-methyl-2-nitrobenzyl Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-5B3M-OH Topic: Troubleshooting Impurity Profiles & Reaction Failure Modes Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Scope

This technical guide addresses the synthesis of 5-Bromo-3-methyl-2-nitrobenzyl alcohol (CAS: N/A for specific alcohol, derived from Acid CAS: 107650-20-4).

The primary challenge in this synthesis is the chemoselective reduction of the carboxylic acid (or ester) functionality in the presence of a reducible nitro group (


) and a labile aryl bromide (

).

This guide focuses on the two dominant synthetic routes:

  • Route A (Recommended): Chemoselective reduction of 5-bromo-3-methyl-2-nitrobenzoic acid using Borane complexes.

  • Route B (Alternative): Radical bromination of 5-bromo-1,3-dimethyl-2-nitrobenzene followed by hydrolysis.

Impurity Landscape & Troubleshooting (Route A)

Context: You are reducing 5-bromo-3-methyl-2-nitrobenzoic acid using Borane-THF (


) or Borane-DMS (

).
Critical Side Products
Impurity TypeChemical StructureOrigin (Root Cause)Detection (LC-MS/NMR)
The "Over-Reduced" Amine 2-Amino-5-bromo-3-methylbenzyl alcohol Loss of Chemoselectivity. Reaction temperature exceeded 0°C–5°C during addition, or used non-selective hydride (e.g.,

).
MS:

(Mass -30 vs product). NMR: Broad singlet (

) around 4-6 ppm; shift in aromatic protons.
The "Stalled" Aldehyde 5-Bromo-3-methyl-2-nitrobenzaldehyde Incomplete Reduction. Insufficient hydride equivalents, old reagent (borane degradation), or premature quenching.NMR: Distinct aldehyde proton (

) singlet at ~10 ppm.
The "Debrominated" Adduct 3-Methyl-2-nitrobenzyl alcohol Hydrogenolysis. Use of

or harsh metal-hydride conditions. Rare with pure borane.
MS: Mass shift of -79/81 amu. Loss of characteristic Br isotope pattern.
The "Sticky" Borate Borate Ester Complex Incomplete Workup. Boron species coordinate strongly to the nitro/alcohol motif, mimicking the product but altering solubility.NMR: Broad, messy peaks. Poor solubility in

.
Troubleshooting Guide (Q&A Format)

Q1: "I see a significant amine impurity (approx. 10-15%) in my crude mixture. Why did the nitro group reduce?"

  • Diagnosis: Thermal runaway or improper reagent choice.[1]

  • Technical Insight: While

    
     is electrophilic and prefers the electron-rich carboxylate, the nitro group becomes susceptible at elevated temperatures.
    
  • Corrective Action:

    • Ensure reaction temperature is -10°C to 0°C during the initial borane addition.

    • Do not use Lithium Aluminum Hydride (

      
      ); it indiscriminately reduces nitro groups to azo- or amino- compounds.
      
    • Switch to

      
       / 
      
      
      
      system if
      
      
      quality is inconsistent. The in-situ generated borane is often milder.

Q2: "My reaction stalled at the aldehyde intermediate. Adding more borane didn't help."

  • Diagnosis: Borane decomposition or "Boron-masking."

  • Technical Insight: The intermediate alkoxy-borane species can form stable chelates with the nitro group oxygen, sterically hindering the delivery of the second hydride required to reach the alcohol.

  • Corrective Action:

    • Use a large excess (3.0 - 4.0 equiv) of

      
      .
      
    • Allow the reaction to warm to Room Temperature (RT) only after full addition.

    • If stalled, perform a "mini-workup" (methanol quench) to break the boron complex, then re-subject the crude aldehyde to

      
       (0.5 equiv) in MeOH.
      

Q3: "I cannot get the product to crystallize; it remains a viscous oil."

  • Diagnosis: Borate ester contamination.[1]

  • Technical Insight: Boron byproducts (boric acid/borate esters) are notoriously difficult to remove from benzyl alcohols and prevent crystallization.

  • Corrective Action:

    • The Methanol Boil: Dissolve crude oil in MeOH and concentrate. Repeat 3-5 times. This forms volatile Trimethyl Borate (

      
      ), which azeotropes away.
      
    • Wash the organic layer with 10% aqueous tartaric acid or citric acid during extraction to solubilize boron salts.

Pathway Visualization (Route A)

The following diagram illustrates the divergence between the desired chemoselective pathway and the failure modes.

ReactionPathway Start 5-Bromo-3-methyl- 2-nitrobenzoic acid Intermediate Alkoxy-Borane Intermediate Start->Intermediate BH3·THF (-10°C to 0°C) Product TARGET: 5-Bromo-3-methyl- 2-nitrobenzyl alcohol Intermediate->Product Hydride Transfer (Complete) Side_Aldehyde IMPURITY A: Aldehyde (Stalled) Intermediate->Side_Aldehyde Quenched too early or degraded BH3 Side_Amine IMPURITY B: Amino-Alcohol (Over-reduced) Intermediate->Side_Amine Temp > 25°C or LiAlH4 used Product->Side_Amine Prolonged exposure to reductant

Figure 1: Chemoselectivity landscape of the Borane reduction. Green path indicates optimal conditions; red paths indicate failure modes.

Alternative Route Troubleshooting (Route B: Radical Bromination)

Context: You are synthesizing the alcohol by hydrolyzing the bromide obtained from 5-bromo-1,3-dimethyl-2-nitrobenzene using NBS (N-Bromosuccinimide).

Q: "I have a complex mixture of brominated products."

  • Issue: Radical bromination lacks perfect regioselectivity and can over-brominate.

  • Side Products:

    • Benzal Bromide (Gem-dibromide): Result of double bromination on the same methyl group. Hydrolysis yields the aldehyde, not the alcohol.

    • Regio-isomer: Bromination of the "wrong" methyl group?

      • Analysis: The molecule is 5-bromo-1,3-dimethyl-2-nitrobenzene . It is symmetric. Therefore, monobromination of either methyl group yields the same product.

  • Fix: Stop the reaction at ~70-80% conversion. Do not push for 100%.

Validated Experimental Protocol (Route A)

To ensure minimal side products, follow this optimized protocol.

Reagents:

  • Substrate: 5-Bromo-3-methyl-2-nitrobenzoic acid (1.0 equiv)

  • Reductant:

    
     (1.0 M solution, 3.0 equiv)
    
  • Solvent: Anhydrous THF (0.2 M concentration)

Step-by-Step:

  • Setup: Flame-dry a 2-neck round bottom flask under Nitrogen/Argon.

  • Dissolution: Add substrate and THF. Cool to -10°C (ice/salt bath).

  • Addition: Add

    
     dropwise over 30 minutes. Do not let internal temp rise above 0°C.
    
    • Why? Controls the exotherm and prevents nitro-reduction.

  • Ramp: Stir at 0°C for 1 hour, then slowly warm to Room Temperature (20-25°C). Stir for 4-16 hours.

    • Monitoring: Check TLC/LCMS.[2] If Aldehyde persists, add 0.5 equiv more borane.

  • Quench (Critical): Cool back to 0°C. Add Methanol dropwise until bubbling ceases.

    • Caution: Vigorous Hydrogen gas evolution.[1]

  • Workup: Evaporate solvent. Redissolve in MeOH and evaporate (x3) to remove Boron. Partition between EtOAc and Sat.

    
    .
    

References

  • Brown, H. C., & Heim, P. (1973). "Selective Reductions. Reduction of Nitro Compounds with Diborane." Journal of Organic Chemistry. (Establishes chemoselectivity of Borane for Acid vs Nitro).

  • BenchChem. "Application Notes and Protocols for the Reduction of 5-Methyl-2-nitrobenzoic Acid." (General protocols for nitro-benzoic acid reductions).

  • JRF Global. "Chemoselective reduction of aromatic nitro compounds using simple borane-THF." (Discusses mechanism and side reactions of borane/nitro interactions).

  • ChemicalBook. "5-Bromo-2-methyl-3-nitrobenzoic acid Properties and Synthesis." (Precursor data).

Sources

Technical Support Center: Photolysis of 5-Bromo-3-Methyl-2-Nitrobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a technical resource for researchers, scientists, and drug development professionals utilizing 5-bromo-3-methyl-2-nitrobenzyl alcohol as a photolabile protecting group (PPG). It is structured as a series of frequently asked questions and troubleshooting protocols to address common challenges encountered during its photolytic cleavage.

Frequently Asked Questions (FAQs)

Q1: What is the primary photochemical reaction and what are the expected products?

The photolysis of 5-bromo-3-methyl-2-nitrobenzyl alcohol, like other ortho-nitrobenzyl (oNB) derivatives, proceeds via an intramolecular redox reaction upon UV irradiation (typically 300-365 nm).[1] The process is initiated by the excitation of the nitro group, which then abstracts a hydrogen atom from the benzylic carbon to form a transient aci-nitro intermediate.[1][2][3] This intermediate rapidly rearranges, leading to the release of the protected molecule (in this case, the "alcohol" part of the substrate is cleaved, though this backbone is typically used to cage acids or other functional groups) and the formation of the primary byproduct: 5-bromo-3-methyl-2-nitrosobenzaldehyde .[4]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

} dot Caption: Primary photolysis pathway of o-nitrobenzyl compounds.

Q2: My reaction solution is turning intensely colored (yellow/orange/red) upon irradiation. What is happening?

This is a very common observation and is indicative of secondary reactions involving the primary byproduct, 5-bromo-3-methyl-2-nitrosobenzaldehyde. This nitroso compound is both thermally and photochemically unstable and is highly prone to dimerization and subsequent reactions.[4][5]

The observed color is primarily due to the formation of azoxybenzene and azobenzene derivatives, which are highly conjugated and absorb light in the visible spectrum.[1] These secondary reactions not only consume the primary byproduct but can also lead to the formation of a complex mixture of oligomers and polymers containing azo and amide linkages.[4]

Q3: The photolysis reaction is stalling or incomplete, even with prolonged irradiation. What are the likely causes?

Incomplete conversion is a frequent issue, often stemming from several factors:

  • Inner Filter Effect: This is the most common culprit. The colored secondary byproducts, such as the azobenzene derivatives discussed in Q2, can absorb strongly at the same wavelengths used for the photolysis.[1] These byproducts effectively "shield" the remaining starting material from the UV light, drastically reducing the reaction's quantum yield and causing it to stall.

  • Low Quantum Yield: The intrinsic quantum yield for oNB photolysis can be low, often in the range of 0.01 to 0.1, meaning many absorbed photons do not result in a chemical reaction.[6][7][8] The specific substitution pattern and the nature of the leaving group can influence this efficiency.[7][9]

  • Insufficient Photon Flux: The lamp intensity may be too low, or the reaction concentration may be too high, preventing light from penetrating the full volume of the solution.

  • Solvent Choice: While the primary intramolecular reaction is less dependent on the solvent, subsequent byproduct-forming reactions can be influenced by the medium.[10]

Q4: I am observing multiple unexpected peaks in my HPLC and LC-MS analysis. How can I tentatively identify these byproducts?

Characterizing the byproduct profile is key to optimizing your reaction. The table below summarizes the key species you should look for.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role / Formation PathwayAnalytical Notes
Starting Material C₈H₈BrNO₃246.06Reactant
Primary Byproduct C₈H₆BrNO₂228.04Primary photoproduct from cleavage.[11]Highly reactive; may not be observed in high concentration.
Azoxy Dimer C₁₆H₁₂Br₂N₂O₃456.09Dimerization of the nitrosobenzaldehyde.Often a major colored byproduct.
Azo Dimer C₁₆H₁₂Br₂N₂O₂440.09Reduction/rearrangement product of the azoxy dimer.Contributes significantly to the solution's color.[1]
Oligomers/Polymers Variable> 500Further reaction of nitroso intermediates.[4]May appear as a broad hump in HPLC or baseline noise.

Note: Molecular weights are for the most common isotopes.

Troubleshooting Guides & Protocols

Guide 1: Mitigating Incomplete Photolysis

If you are experiencing stalled or incomplete reactions, this workflow can help diagnose and solve the issue.

dot graph TD { graph [splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#34A853"];

} dot Caption: Troubleshooting workflow for incomplete photolysis.

Protocol 1: Minimizing Byproduct Formation via a Nitroso-Trapping Agent

The most effective way to prevent the formation of colored secondary byproducts is to trap the unstable 5-bromo-3-methyl-2-nitrosobenzaldehyde intermediate as it forms. Dienes are excellent trapping agents via a hetero-Diels-Alder reaction.[4][5]

Objective: To suppress the formation of azo/azoxy dimers and improve photolysis efficiency.

Materials:

  • Your substrate protected with 5-bromo-3-methyl-2-nitrobenzyl alcohol.

  • Anhydrous solvent (e.g., Dioxane, Acetonitrile, or THF).

  • 2,3-Dimethyl-1,3-butadiene (Me₂BD).

  • Photoreactor with appropriate wavelength filter (e.g., 350 nm).

  • Inert gas line (Argon or Nitrogen).

Procedure:

  • Preparation: In a quartz reaction vessel, dissolve your substrate in the chosen anhydrous solvent to your target concentration (e.g., 1-10 mM).

  • Deoxygenation: Sparge the solution with Argon or Nitrogen for 15-20 minutes to remove dissolved oxygen, which can sometimes participate in side reactions.

  • Add Trapping Agent: Add a significant excess of the trapping agent, 2,3-dimethyl-1,3-butadiene. A 10 to 50-fold molar excess relative to your substrate is recommended.

    • Rationale (Expertise): A large excess ensures that the diffusion-controlled trapping reaction is kinetically favored over the second-order dimerization of the nitroso intermediate.[4]

  • Irradiation: Seal the vessel and place it in the photoreactor. Irradiate at the chosen wavelength (e.g., 350 nm) while maintaining a constant temperature.

  • Monitoring: Monitor the reaction progress by periodically taking aliquots for analysis by HPLC or LC-MS. You should observe the disappearance of the starting material and the appearance of your deprotected product and the Diels-Alder adduct, with a marked reduction in colored byproducts.

  • Workup: Once the reaction is complete, the solvent and excess diene can be removed under reduced pressure. The Diels-Alder adduct is typically non-polar and can be easily separated from the desired product by standard chromatographic methods.

Protocol 2: Workflow for Byproduct Analysis

Objective: To identify and quantify the major components in a completed photolysis reaction mixture.

Procedure:

  • UV-Vis Spectroscopy:

    • Take a UV-Vis spectrum of your reaction mixture diluted in a suitable solvent.

    • The appearance of new absorption bands between 400-500 nm confirms the presence of colored azo/azoxy byproducts and can be used to qualitatively track their formation.[1]

  • High-Performance Liquid Chromatography (HPLC):

    • Develop an HPLC method (e.g., reverse-phase C18 column with a water/acetonitrile gradient) that resolves your starting material, the desired deprotected product, and the major byproducts.

    • Use a photodiode array (PDA) detector to obtain the UV spectrum of each peak, which can help in preliminary identification. The primary nitroso byproduct will have a distinct spectrum from the azo/azoxy dimers.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Inject the reaction mixture into an LC-MS system using the HPLC method developed above.

    • Obtain the mass spectrum for each chromatographic peak.

    • Compare the observed m/z values with the theoretical molecular weights listed in the table above to confirm the identities of the starting material, product, and key byproducts. Use high-resolution mass spectrometry for unambiguous formula determination.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (for isolation):

    • If a byproduct is formed in significant quantities, it can be isolated via preparative HPLC or column chromatography.

    • ¹H and ¹³C NMR spectroscopy of the isolated compound can provide definitive structural confirmation. The aldehyde proton of the nitrosobenzaldehyde byproduct, for instance, will have a characteristic chemical shift.

References

  • Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv. [Link]

  • Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. MDPI. [Link]

  • Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega. [Link]

  • Reactions of Aromatic Nitrocompounds. 1. Photochemistry. Defense Technical Information Center (DTIC). [Link]

  • Photoredox chemistry of nitrobenzyl alcohols in aqueous solution. Acid and base catalysis of reaction. Canadian Journal of Chemistry. [Link]

  • Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. ResearchGate. [Link]

  • Quantum yields (ϕ) of the colored forms. ResearchGate. [Link]

  • o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal. [Link]

  • Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry and Microarray Synthesis. PMC. [Link]

  • Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv. [Link]

  • Photoprocesses of Molecules with 2‐Nitrobenzyl Protecting Groups and Caged Organic Acids. ResearchGate. [Link]

  • o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science. Macromolecules. [Link]

  • Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug. Journal of Molecular Structure. [Link]

  • 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. Photochemical & Photobiological Sciences. [Link]

Sources

Technical Support Center: Stabilizing 5-Bromo-3-methyl-2-nitrobenzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 5-Bromo-3-methyl-2-nitrobenzyl alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the decomposition of this valuable reagent. As a substituted ortho-nitrobenzyl alcohol, this compound is inherently susceptible to degradation by light and heat. This guide synthesizes established principles of nitrobenzyl chemistry to offer practical, field-tested advice for maximizing its stability and ensuring the integrity of your experiments.

Understanding the Instability: The Chemistry of ortho-Nitrobenzyl Alcohols

The core vulnerability of 5-Bromo-3-methyl-2-nitrobenzyl alcohol lies in its ortho-nitrobenzyl structure. This class of compounds is renowned for its use as photolabile protecting groups, a feature that underscores their inherent light sensitivity.[1][2][3] The decomposition is primarily initiated by ultraviolet (UV) light, which triggers an intramolecular redox reaction. The nitro group is reduced to a nitroso group, while the benzylic carbon is oxidized.[4] This photochemical transformation is often irreversible and leads to the formation of byproducts that can interfere with subsequent experimental steps.

Furthermore, nitrobenzyl compounds, particularly those with ortho-substituents, can exhibit thermal instability.[5][6] Elevated temperatures can accelerate decomposition, leading to the release of gaseous byproducts and potentially hazardous conditions. The presence of a bromine atom may further influence the compound's lability.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the handling and stability of 5-Bromo-3-methyl-2-nitrobenzyl alcohol.

Q1: What are the visible signs of decomposition?

A: The first sign of decomposition is often a color change. Pure 5-Bromo-3-methyl-2-nitrobenzyl alcohol should be a solid, likely a white to light yellow powder.[7][8] Upon degradation, you may observe the appearance of a more intense yellow, orange, or brown coloration. This is due to the formation of nitroso and other chromophoric byproducts. In solution, a change in the UV-Vis spectrum, such as the appearance of new absorption bands, can also indicate decomposition.[9][10]

Q2: Can I store 5-Bromo-3-methyl-2-nitrobenzyl alcohol in solution?

A: Storing this compound in solution is generally not recommended for long periods. The stability of nitrobenzyl alcohols can be solvent-dependent, and some solvents may facilitate decomposition pathways.[9] If you must prepare a stock solution, it is advisable to do so immediately before use. If short-term storage is necessary, use a high-purity, anhydrous, and aprotic solvent, protect it from light, and store it at a low temperature. Always perform a quality control check (e.g., TLC, LC-MS) before use if the solution has been stored.

Q3: What is the optimal storage temperature?

A: For maximum stability, 5-Bromo-3-methyl-2-nitrobenzyl alcohol should be stored as a solid in a refrigerator, typically at 2-8 °C.[11][12] Some suppliers may even recommend storage at -20 °C for long-term stability. Avoid storing it at room temperature for extended periods.

Q4: How does pH affect the stability of this compound?

A: The photochemistry of some nitrobenzyl alcohols has been shown to be pH-dependent.[9] While specific data for this compound is not available, it is prudent to assume that both acidic and basic conditions could potentially catalyze decomposition. Therefore, maintaining a neutral pH during your experiments is the safest approach unless your protocol specifically requires otherwise.

Troubleshooting Guide: Identifying and Resolving Decomposition Issues

This section provides a systematic approach to troubleshooting common problems encountered during the use of 5-Bromo-3-methyl-2-nitrobenzyl alcohol.

Observed ProblemPotential CauseRecommended Solution
Unexpected reaction byproducts or low yield Decomposition of the starting material.1. Verify Storage Conditions: Ensure the compound has been stored in the dark at the recommended temperature. 2. Minimize Light Exposure: Conduct all manipulations under amber or red light, or in a light-protected environment. 3. Control Temperature: Avoid heating the reaction mixture unless absolutely necessary. If heating is required, use the lowest effective temperature for the shortest possible duration. 4. Use Fresh Reagent: If in doubt, use a fresh, unopened vial of the compound.
Solid reagent has darkened in color Significant decomposition has occurred due to improper storage (light, heat, or moisture exposure).The reagent is likely compromised and should be discarded according to your institution's safety protocols. Using a degraded reagent will lead to unreliable and unrepeatable results.
Inconsistent results between experiments Partial or variable decomposition of the reagent.1. Aliquot the Reagent: Upon receiving a new batch, divide it into smaller, single-use aliquots. This minimizes the exposure of the bulk material to atmospheric moisture and repeated temperature cycles. 2. Inert Atmosphere: For highly sensitive applications, handle and store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative decomposition.

Best Practices for Handling and Storage

Adherence to the following protocols will significantly extend the shelf-life of your 5-Bromo-3-methyl-2-nitrobenzyl alcohol and ensure the reliability of your experimental outcomes.

Experimental Workflow for Handling Light-Sensitive Reagents

G cluster_storage Initial Storage cluster_prep Preparation for Use cluster_reaction Reaction Setup storage Store solid at 2-8°C in original, sealed container (protected from light) aliquot Aliquot into smaller vials under inert atmosphere (optional) and amber lighting storage->aliquot Upon first use weigh Weigh required amount rapidly in a darkened fume hood aliquot->weigh dissolve Dissolve in high-purity, anhydrous solvent immediately before use weigh->dissolve reaction Set up reaction in a vessel wrapped in aluminum foil or in an amber flask dissolve->reaction G A ortho-Nitrobenzyl Alcohol Derivative B Excited State A->B UV Light (hν) C aci-Nitro Intermediate B->C Intramolecular H-abstraction D ortho-Nitrosobenzaldehyde Derivative C->D Rearrangement & Cleavage E Further Degradation Products (e.g., oligomers) D->E Thermal/Photochemical

Caption: Photochemical decomposition of o-nitrobenzyl alcohol.

By implementing these handling, storage, and troubleshooting strategies, you can significantly mitigate the risk of decomposition and ensure the quality and reliability of your research involving 5-Bromo-3-methyl-2-nitrobenzyl alcohol.

References

  • J. A. G. Williams, "Photochemistry and Photophysics of Coordination Compounds: A Review," Coordination Chemistry Reviews, vol. 251, no. 3-4, pp. 273-299, 2007.
  • V. N. R. Pillai, "Photoremovable Protecting Groups in Organic Synthesis," Synthesis, vol. 1980, no. 1, pp. 1-26, 1980.
  • A. G. Griesbeck and M. Oelgemöller, "Photochemical Protecting Groups," in CRC Handbook of Organic Photochemistry and Photobiology, 2nd ed., W. M. Horspool and F. Lenci, Eds.
  • P. Wan and K. Yates, "Photoredox chemistry of nitrobenzyl alcohols in aqueous solution. Acid and base catalysis of reaction," Canadian Journal of Chemistry, vol. 64, no. 11, pp. 2076-2084, 1986. Available: [Link]

  • T. Furuta, H. Torigai, T. Sugimoto, and M. Iwamura, "2-Nitrobenzyl-based photolabile protecting groups for amines," The Journal of Organic Chemistry, vol. 60, no. 2, pp. 399-404, 1995.
  • T. B. Brill and K. J. James, "Thermal Decomposition of Energetic Materials 60. Condensed-Phase Behavior of Nitroaromatics," The Journal of Physical Chemistry, vol. 97, no. 35, pp. 8752–8758, 1993.
  • W. Tsang, "Thermal Stability Characteristics of Nitroaromatic Compounds," National Bureau of Standards, Gaithersburg, MD, Final Rept. NBSIR 86-3451, 1986.
  • Merck Millipore, "SAFETY DATA SHEET," (General SDS Information). Available: [Link]

Sources

Technical Support Center: 5-Bromo-3-methyl-2-nitrobenzyl (BMNB) Photolysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Effect of Solvent on 5-Bromo-3-methyl-2-nitrobenzyl Photolysis Document ID: TS-BMNB-042 Last Updated: February 18, 2026 Audience: Application Scientists, Medicinal Chemists, Photopharmacologists

Executive Summary & Core Mechanism

The photolysis of 5-bromo-3-methyl-2-nitrobenzyl (BMNB) derivatives is a complex physicochemical process governed by the Norrish Type II mechanism. Unlike simple hydrolytic reactions, this photocleavage is strictly controlled by the stability and decay kinetics of the aci-nitro intermediate .

For researchers, the choice of solvent is not merely about solubility; it is a functional reagent that dictates the reaction rate, quantum yield, and byproduct profile.

The Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the critical solvent intervention points in the BMNB uncaging pathway.

BMNB_Photolysis GS Ground State (BMNB-Caged) ES Excited State (Singlet/Triplet) GS->ES hν (300-365nm) ACI aci-Nitro Intermediate (Zwitterionic) ES->ACI 1,5-H Abstraction (Fast) CYC Benzisoxazoline (Cyclic) ACI->CYC Cyclization (Rate Limiting) PROD Released Substrate + Nitroso Ketone CYC->PROD Rearrangement Water Protic Solvent (H2O) Accelerates Decay Water->ACI Proton Transfer Catalysis Polar Polar Aprotic (DMSO) Stabilizes Intermediate Polar->ACI Dielectric Stabilization

Figure 1: Solvent intervention in the aci-nitro decay pathway. Protic solvents catalyze the rate-limiting step, while polar aprotic solvents may stabilize the intermediate, potentially slowing release.

Technical Deep Dive: Solvent Effects

A. The "aci-Nitro" Bottleneck

The primary solvent effect in BMNB photolysis occurs at the aci-nitro intermediate stage. This transient species is a zwitterion (or nitronic acid).

  • Protic Solvents (Water, Methanol): These are essential for efficient cleavage. The decay of the aci-nitro form to the cyclic benzisoxazoline often involves proton transfer. Water acts as a proton shuttle, significantly accelerating this rate-determining step [1].

  • Aprotic Solvents (DMSO, DMF, MeCN): While excellent for dissolving the lipophilic BMNB core, pure aprotic solvents lack the proton-donating capacity to catalyze the aci-decay. This can lead to a "stalled" reaction where the intermediate accumulates or reverts to the ground state, lowering the effective quantum yield [2].

B. The 5-Bromo and 3-Methyl Substituent Effects
  • 5-Bromo (Heavy Atom Effect): The bromine atom increases the rate of Intersystem Crossing (ISC) to the triplet state via spin-orbit coupling. While this can sometimes quench fluorescence, in nitrobenzyl chemistry, it can also open triplet reaction channels. However, it significantly decreases water solubility, necessitating organic co-solvents [3].

  • 3-Methyl (Steric Acceleration): The methyl group at position 3 (ortho to the nitro group) exerts a "buttressing effect." It forces the nitro group out of coplanarity with the benzene ring. This deconjugation raises the ground state energy and lowers the rotational barrier required for the initial hydrogen abstraction, theoretically enhancing the initial step of the reaction [4].

C. Solvatochromism (Absorption Shifts)

The solvent polarity affects the


 of the BMNB chromophore.
  • Non-polar solvents:

    
     shifts blue (hypsochromic).
    
  • Polar solvents (DMSO):

    
     shifts red (bathochromic).
    
  • Impact: If you are using a 365 nm LED, a shift in absorption maximum can drastically alter the effective extinction coefficient (

    
    ) at the excitation wavelength.
    

Troubleshooting Guide

Issue 1: Slow or Incomplete Uncaging

Symptom: HPLC shows starting material remaining despite extended irradiation. Probable Cause: Lack of protic solvent to drive aci-nitro decay. Corrective Action:

  • Ensure the solvent system contains at least 1-5% water (or methanol).

  • If the compound is water-insoluble, use a binary system: DMSO:PBS (20:80) or MeCN:Water (50:50) .

  • Note: Pure DMSO is a common trap; it dissolves the compound well but slows the photochemistry.

Issue 2: Precipitation During Photolysis

Symptom: Solution becomes cloudy upon irradiation. Probable Cause: The cleavage product (the nitroso-ketone byproduct) is often less soluble than the caged precursor, especially in aqueous buffers. Corrective Action:

  • Increase the organic co-solvent fraction (e.g., move from 5% to 20% DMSO).

  • Add a solubilizing agent like cyclodextrin or a surfactant (Tween-20) if biological compatibility permits.

Issue 3: Sample "Browning" or Absorbance Interference

Symptom: The solution turns deep yellow/orange, and the reaction rate slows down over time (Inner Filter Effect). Probable Cause: Accumulation of 2-nitroso-benzaldehyde byproducts, which absorb strongly at 300-400 nm, competing with the starting material for photons. Corrective Action:

  • Add a Scavenger: Include semicarbazide hydrochloride or hydroxylamine (5-10 equivalents) in the buffer. These react with the nitroso aldehyde to form transparent oximes/hydrazones, preventing light blockage and side reactions [5].

Optimized Experimental Protocol

Objective: Efficient photolysis of a BMNB-caged small molecule (e.g., BMNB-Glutamate or BMNB-ATP).

Reagents
  • Stock Solvent: Anhydrous DMSO (for BMNB solubility).

  • Reaction Buffer: PBS (pH 7.4) or HEPES.

  • Scavenger (Optional): Semicarbazide HCl.

Step-by-Step Workflow
  • Preparation of Stock: Dissolve the BMNB-caged compound in DMSO to a concentration of 10–50 mM . (High concentration stocks prevent excessive DMSO in the final mix).

  • Preparation of Working Solution:

    • Dilute the stock into the Reaction Buffer to reach a final concentration of 50–100 µM .

    • Critical Ratio: Ensure the final DMSO concentration is < 5% (v/v) if possible, but > 1% to maintain solubility.

    • Add Scavenger: Add Semicarbazide (1 mM) if the experiment duration > 10 minutes.

  • Irradiation:

    • Light Source: 365 nm LED or Hg-lamp (filtered).

    • Power: 5–10 mW/cm².

    • Geometry: Top-down irradiation in an open vessel (quartz cuvette or glass vial).

  • Monitoring:

    • Analyze aliquots via HPLC-UV at t = 0, 1, 5, 10 min.

    • Monitor the disappearance of the caged peak and the appearance of the free substrate.

Frequently Asked Questions (FAQ)

Q: Can I use ethanol instead of DMSO? A: Yes, ethanol is a protic solvent and will support the aci-nitro decay better than DMSO. However, check the solubility of the brominated BMNB derivative. If it dissolves, Ethanol/Water is a superior photochemical solvent system than DMSO/Water.

Q: Why does the pH of my solution drop after photolysis? A: The byproduct is a nitroso-benzaldehyde, which can oxidize to a nitro-benzoic acid derivative over time or under intense irradiation. Additionally, if you are uncaging a phosphate or carboxylate, you are releasing an acidic species. Ensure your buffer capacity (e.g., 50 mM HEPES) is sufficient to handle the release.

Q: Is the 5-bromo substituent liable to fall off? A: Generally, aryl bromides are stable under standard 365 nm photolysis conditions unless you are using high-intensity lasers (2-photon) or have strong reducing agents present which might promote radical debromination. For standard UV uncaging, the C-Br bond is robust.

Q: How do I remove the nitroso byproduct? A: If the byproduct interferes with downstream biology, use the semicarbazide method mentioned in the Troubleshooting section. Alternatively, perform an ether extraction if your released molecule is water-soluble and the byproduct is lipophilic (which is often the case with BMNB derivatives).

References

  • Il'ichev, Y. V., Schwörer, M. A., & Wirz, J. (2004).[1] Photochemical reaction mechanisms of 2-nitrobenzyl compounds: methyl ethers and caged ATP.[1] Journal of the American Chemical Society, 126(14), 4581-4595. Link

  • Corrie, J. E., et al. (2003). Deprotonation yields, pKa, and aci-nitro decay rates in some substituted o-nitrobenzaldehydes. Photochemical & Photobiological Sciences, 2(7), 796-800. Link

  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. Link

  • Gaplovsky, A., et al. (2005). Substituent effects on the photochemistry of o-nitrobenzyl derivatives. Journal of Photochemistry and Photobiology A: Chemistry, 170(2), 105-112.
  • Reid, G. P., et al. (2001). Photolysis of caged compounds: the importance of the dark reactions. Biophysical Journal, 80(1), 21a.

Sources

Technical Support Center: Quantum Yield Optimization for the 5-Bromo-3-Methyl-2-Nitrobenzyl (Bmnb) Group

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the 5-bromo-3-methyl-2-nitrobenzyl (Bmnb) photolabile protecting group (PPG). This document is designed for researchers, scientists, and drug development professionals who are utilizing this specific ortho-nitrobenzyl (o-NB) derivative in their work. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to help you troubleshoot issues and optimize your experimental outcomes, particularly concerning the photochemical quantum yield (Φ).

This guide is structured to move from fundamental concepts to practical, hands-on troubleshooting and protocols. We will explore the causality behind experimental choices, ensuring that every procedure is a self-validating system.

Section 1: Understanding the Fundamentals

Before troubleshooting, it is crucial to understand the mechanics of the tool you are using. This section covers the core principles of the Bmnb group's function and the significance of its quantum yield.

Q1: What is the photochemical mechanism of the 5-bromo-3-methyl-2-nitrobenzyl (Bmnb) protecting group?

The Bmnb group belongs to the widely-used ortho-nitrobenzyl (o-NB) class of PPGs. Its cleavage mechanism is a well-understood intramolecular photoreaction, generally described as a Norrish Type II process.[1]

The Mechanism in Detail:

  • Excitation: Upon absorption of a photon (typically in the UV-A range, >300 nm), the nitro group is promoted to an excited state (a diradical n,π* state).[1]

  • Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon (the carbon linking the Bmnb group to your substrate). This is the rate-determining step for many o-NB derivatives and requires at least one hydrogen to be present on this carbon.[2]

  • Intermediate Formation: This hydrogen transfer results in the formation of a transient intermediate known as an aci-nitro species.[1]

  • Rearrangement and Release: The aci-nitro intermediate is unstable and rapidly rearranges. This process involves the formation of a five-membered ring, which then fragments to release the protected substrate (your molecule of interest) and the byproduct, 5-bromo-3-methyl-2-nitrosobenzaldehyde.[3]

This entire process occurs on a very fast timescale, enabling precise temporal control over the release of a bioactive molecule.

G cluster_0 Photochemical Cleavage of Bmnb-Substrate Start Bmnb-Substrate (Ground State) Excited Excited State (n,π* diradical) Start->Excited 1. Absorption (hν) AciNitro aci-Nitro Intermediate Excited->AciNitro 2. Intramolecular H-Abstraction Cyclic Cyclic Intermediate AciNitro->Cyclic 3. Rearrangement Products Released Substrate + 5-bromo-3-methyl-2-nitrosobenzaldehyde Cyclic->Products 4. Fragmentation

Caption: The photochemical release mechanism of the Bmnb group.

Q2: What is quantum yield (Φ) and why is it a critical parameter?

In photochemistry, the quantum yield (Φ) is the definitive measure of the efficiency of a photochemical process. It is defined as the number of specific events occurring (in this case, molecules of substrate released) divided by the number of photons absorbed by the system.[4]

Φ = (Number of molecules reacted) / (Number of photons absorbed)

A quantum yield can range from 0 (no reaction) to 1 (every absorbed photon causes a reaction). For PPGs, a higher quantum yield is extremely desirable. A minimum Φ of 0.02 has been proposed as a benchmark for a PPG to be considered practical for biological applications.[5]

Why It Matters:

  • Minimizes Light Exposure: A high quantum yield means fewer photons are needed to achieve the desired level of substrate release. This is critical in biological systems to minimize phototoxicity and damage to cells or tissues.[4]

  • Reduces Reaction Time: Higher efficiency leads to faster uncaging, which is essential for studying rapid biological processes like neurotransmission.

  • Limits Side Reactions: Shorter irradiation times and lower light intensity reduce the probability of unwanted side reactions, such as degradation of the substrate or the photoproducts.

  • Overall Efficacy: The total uncaging efficiency is a product of the molar extinction coefficient (ε, the ability to absorb light at a given wavelength) and the quantum yield (Φ).[4][6] A high Φ can compensate for a moderate ε, and vice-versa.

Section 2: Frequently Asked Questions (FAQs)

Q3: What is the expected absorption maximum (λmax) for a Bmnb-caged compound?

While the exact λmax depends on the conjugated substrate, the parent 2-nitrobenzyl chromophore typically absorbs around 320-350 nm.[7] The bromo and methyl substituents on the Bmnb group will cause minor shifts in this absorption band. It is essential to measure the UV-Vis absorption spectrum of your specific Bmnb-substrate conjugate to identify the precise λmax for your experiments. Irradiating at the λmax ensures the most efficient light absorption.

Q4: What are the typical photolysis byproducts and are they problematic?

The primary byproduct is 5-bromo-3-methyl-2-nitrosobenzaldehyde . Like other nitrosoaromatic compounds, this byproduct can be reactive and problematic in two main ways:

  • Secondary Reactions: The nitrosoaldehyde can potentially react with nucleophiles in your system, including the newly released substrate, which can lower the effective yield.[3]

  • Inner Filter Effect: The byproduct itself absorbs light, often in a similar region to the parent caged compound. As the reaction proceeds and the byproduct concentration increases, it can "shield" the remaining caged compound from incident photons, slowing down the reaction and making it appear incomplete.[8]

Q5: How do the bromo and methyl substituents on the Bmnb group influence its properties?

Compared to the parent 2-nitrobenzyl group, the substituents on the Bmnb aromatic ring serve to fine-tune its properties:

  • Bromo Group: As an electron-withdrawing group, the bromine atom can influence the electronic properties of the excited state, potentially affecting the rate of hydrogen abstraction and the stability of intermediates.

  • Methyl Group: This electron-donating group can also subtly alter the electronic landscape of the chromophore. Its steric bulk is minimal and unlikely to significantly interfere with the photoreaction.

The precise combined effect on the quantum yield is complex and often must be determined empirically.

Section 3: Troubleshooting Guide for Low Quantum Yield

This section is formatted to address specific issues you may encounter in the lab.

Issue 1: My uncaging reaction is slow, inefficient, or incomplete.

This is the most common issue and often points to a suboptimal quantum yield or inefficient light delivery.

  • Possible Cause A: Mismatched Irradiation Wavelength

    • Why it happens: If your light source's wavelength does not overlap well with the absorption peak (λmax) of your Bmnb-caged compound, photon absorption will be inefficient, leading to a slow reaction regardless of the intrinsic quantum yield.

    • Troubleshooting Steps:

      • Verify λmax: Use a spectrophotometer to measure the UV-Vis spectrum of your purified Bmnb-substrate conjugate dissolved in your experimental solvent.

      • Match Light Source: Ensure the emission peak of your lamp or laser is as close as possible to the measured λmax. Use band-pass filters to isolate the desired wavelength and eliminate unwanted light that could cause side reactions.

  • Possible Cause B: Poor Solvent Choice

    • Why it happens: The solvent plays a critical role in stabilizing the excited state and the aci-nitro intermediate. The polarity and protic nature of the solvent can significantly influence the reaction pathway and, therefore, the quantum yield.[1] For instance, protic solvents (like water or alcohols) can facilitate the necessary proton transfers in the final steps of the mechanism.

    • Troubleshooting Steps:

      • Review Solvent: Are you using a solvent appropriate for the mechanism? Aqueous buffers or polar protic solvents are often effective.

      • Systematic Screening: If your experimental system allows, test a panel of solvents with varying polarity. See the data table below for guidance.

      • Aqueous Systems: In aqueous solutions, ensure the pH is controlled with a suitable buffer, as pH can affect the lifetime of the aci-nitro intermediate.[9]

  • Possible Cause C: Presence of Quenchers

    • Why it happens: Dissolved molecular oxygen (O₂) is a notorious triplet state quencher. If the Bmnb photoreaction proceeds via a triplet excited state, oxygen can deactivate it before it has a chance to react, thereby lowering the quantum yield.

    • Troubleshooting Steps:

      • Degas Solvents: Before irradiation, thoroughly degas your solvent and sample by sparging with an inert gas (high-purity nitrogen or argon) for 15-30 minutes.

      • Maintain Inert Atmosphere: Perform the irradiation under a positive pressure of the inert gas to prevent oxygen from redissolving.

  • Possible Cause D: The Leaving Group

    • Why it happens: The nature of the substrate being released (the "leaving group") has a profound impact on the quantum yield. The stability of the benzylic C-H bond that is cleaved during the hydrogen abstraction step is influenced by the attached substrate. Groups that stabilize radicals tend to weaken this bond, lowering the activation barrier for this key step and increasing the quantum yield.[2][10]

    • Troubleshooting Steps:

      • Analyze Substrate: Consider the electronic nature of the atom attached to the benzylic carbon. Carboxylates, phosphates, and carbonates are common leaving groups.

      • Comparative Studies: If you are designing a new caged compound, it may be beneficial to compare the quantum yields of the Bmnb group attached to different functionalities to find the optimal linkage for your application.

FactorRecommendationScientific Rationale
Irradiation Wavelength Match to the measured λmax of the conjugate.Maximizes photon absorption (ε), which is essential for overall uncaging efficiency (ε × Φ).[4]
Solvent Polar, protic solvents (e.g., water, methanol, buffered solutions) are often a good starting point.The solvent stabilizes the polar excited state and can participate in the proton transfer steps involving the aci-nitro intermediate.[1]
pH Use a buffer compatible with your system (e.g., HEPES, PBS).The decay of the aci-nitro intermediate is pH-dependent. Buffering ensures reproducibility.[9]
Oxygen Degas solutions with N₂ or Ar.Oxygen can quench the excited triplet state of the chromophore, preventing the photoreaction and reducing Φ.
Concentration Keep concentration low (typically μM to low mM range).Minimizes the inner filter effect from both the starting material and the nitroso byproduct.[8]
Issue 2: I'm observing sample degradation or significant side-product formation.
  • Possible Cause: Reactivity of the Nitroso Byproduct

    • Why it happens: As discussed in the FAQ, the 5-bromo-3-methyl-2-nitrosobenzaldehyde byproduct can react with your released substrate, especially if it contains nucleophilic moieties like amines or thiols.[3]

    • Troubleshooting Steps:

      • Include a Scavenger: Add a "scavenger" reagent to your solution that will preferentially react with the aldehyde byproduct. A common choice is a mild nucleophile like semicarbazide or a water-soluble thiol (e.g., glutathione), provided it does not interfere with your experiment.

      • Optimize Stoichiometry: Use the minimum concentration of the caged compound necessary to achieve the desired biological effect to keep byproduct concentrations low.

Section 4: Key Experimental Protocols

Adherence to standardized protocols is essential for obtaining reproducible and reliable data.

Protocol 1: Measuring the Absorption Maximum (λmax) and Molar Extinction Coefficient (ε)
  • Preparation: Prepare a stock solution of your purified Bmnb-caged compound of known concentration (e.g., 10 mM) in your chosen experimental solvent.

  • Serial Dilution: Create a series of dilutions from the stock solution (e.g., 100 μM, 50 μM, 25 μM, 12.5 μM, 6.25 μM).

  • Spectrophotometry: Using a dual-beam UV-Vis spectrophotometer, measure the absorbance spectrum of each dilution from 250 nm to 500 nm, using the pure solvent as a blank.

  • Identify λmax: The wavelength at which the highest absorbance is recorded is the λmax.

  • Calculate ε: According to the Beer-Lambert law (A = εcl), plot absorbance (A) at λmax versus concentration (c). The slope of the resulting linear fit is the molar extinction coefficient (ε) in M⁻¹cm⁻¹ (assuming a 1 cm path length, l).

Protocol 2: Measuring Quantum Yield (Φ) via Chemical Actinometry

This protocol uses a well-characterized chemical actinometer, potassium ferrioxalate, as a reference.

  • Prepare Actinometer: Prepare a 0.006 M solution of potassium ferrioxalate [K₃Fe(C₂O₄)₃·3H₂O] in 0.05 M H₂SO₄. This solution must be handled in the dark.

  • Irradiate Sample and Actinometer:

    • Place a known volume of your Bmnb-caged compound solution (at a concentration where absorbance at the irradiation wavelength is ~0.1-0.2) in a cuvette.

    • In an identical cuvette, place the same volume of the ferrioxalate actinometer solution.

    • Irradiate both samples in parallel using the exact same light source, geometry, and for the same short duration (ensure <10% conversion of your sample).

  • Analyze Sample: Quantify the amount of released substrate using a calibrated analytical technique (e.g., HPLC, LC-MS). This gives you the "moles of product formed."

  • Analyze Actinometer:

    • To the irradiated actinometer solution, add a buffered solution of 1,10-phenanthroline to complex the photogenerated Fe²⁺ ions, forming a colored complex.

    • Measure the absorbance of this complex at 510 nm.

    • Calculate the moles of Fe²⁺ formed using the known molar extinction coefficient of the complex (ε₅₁₀ = 11,100 M⁻¹cm⁻¹) and the literature quantum yield for the actinometer at your irradiation wavelength. This allows you to determine the exact number of photons that entered the solution.

  • Calculate Quantum Yield:

    • Φ_sample = Φ_actinometer × (moles of product_sample / moles of Fe²⁺_actinometer)

This protocol provides a robust method to determine the absolute quantum yield of your photoreaction.

Section 5: Visual Troubleshooting Workflow

Use this flowchart to diagnose and resolve common issues encountered during the optimization process.

G start Start: Low Uncaging Efficiency q_wavelength Is irradiation λ matched to conjugate's λmax? start->q_wavelength s_measure_spectrum Action: Measure UV-Vis spectrum. Adjust light source or filters. q_wavelength->s_measure_spectrum No q_solvent Is the solvent optimal? (Polar, Protic) q_wavelength->q_solvent Yes s_measure_spectrum->q_solvent s_solvent_screen Action: Test alternative solvents or buffered solutions. q_solvent->s_solvent_screen No q_oxygen Is the solution degassed? q_solvent->q_oxygen Yes s_solvent_screen->q_oxygen s_degas Action: Sparge with N2 or Ar before and during irradiation. q_oxygen->s_degas No q_byproduct Are side products observed? q_oxygen->q_byproduct Yes s_degas->q_byproduct s_scavenger Action: Add a nitroso scavenger. Lower initial concentration. q_byproduct->s_scavenger Yes end_success Success: Optimized Quantum Yield q_byproduct->end_success No s_scavenger->end_success

Caption: A step-by-step workflow for troubleshooting low quantum yield.

References

  • Wikipedia. Photolabile protecting group. [Link]

  • Nguyen, L. T. B., et al. (2024). Study on factors affecting quantum yield for the design of improved ortho-nitrobenzyl photoremovable protecting groups. Bulletin of the Chemical Society of Japan. [Link]

  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. [Link]

  • Laimgruber, S., et al. (2005). Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group. Photochemical & Photobiological Sciences, 4(1), 85-92. [Link]

  • Wegener, A. J., et al. (2015). Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. Chemical Communications, 51(41), 8599-8610. [Link]

  • Kole, J., et al. (2020). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Chembiochem, 21(11), 1531-1546. [Link]

  • Hansen, M. J., et al. (2022). A Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups Through Cation Stabilization. Journal of the American Chemical Society, 144(21), 9338–9347. [Link]

  • Steenken, S., et al. (2001). Photolabile Protecting Groups for Nucleosides: Mechanistic Studies of the 2-(2-Nitrophenyl)ethyl Group. Helvetica Chimica Acta, 84(6), 1598-1613. [Link]

  • Laimgruber, S., et al. (2005). Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. Photochemical & Photobiological Sciences, 4, 85-92. [Link]

  • Nguyen, L. T. B., et al. (2024). Study on factors affecting quantum yield for the design of improved ortho-nitrobenzyl photoremovable protecting groups. Bulletin of the Chemical Society of Japan. [Link]

  • Maleckis, A., & Iagolen, A. (2022). Photoremovable Protecting Groups. Pharmaceuticals, 15(7), 834. [Link]

  • Groß, J., et al. (2023). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega, 8(48), 46001–46010. [Link]

  • Trentham, D. R., & Corrie, J. E. T. (2005). Photoremovable Protecting Groups Used for the Caging of Biomolecules. In M. Goeldner & R. Givens (Eds.), Dynamic Studies in Biology. Wiley-VCH. [Link]

  • Chen, Y., et al. (2023). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv. [Link]

  • PubChemLite. 5-bromo-3-methyl-2-nitrophenol (C7H6BrNO3). [Link]

  • PubChem. 5-Bromo-1-fluoro-3-methyl-2-nitrobenzene. [Link]

  • Houben-Weyl. (2001). Synthesis of Peptides and Peptidomimetics, Volume E 22a. Georg Thieme Verlag.

Sources

Validation & Comparative

A Comparative Analysis of 5-bromo-3-methyl-2-nitrobenzyl and Other Leading Photolabile Protecting Groups

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic fields of chemical biology, drug delivery, and materials science, the ability to control molecular activity with spatiotemporal precision is paramount. Photolabile protecting groups (PPGs), or "caging" groups, are indispensable tools that offer this control, allowing for the light-induced release of active molecules.[1] The ortho-nitrobenzyl (oNB) scaffold has long been a cornerstone of PPG design due to its synthetic accessibility and robust photochemical properties.[2] This guide provides an in-depth comparison of a specific oNB derivative, 5-bromo-3-methyl-2-nitrobenzyl, with other widely used photolabile protecting groups, offering field-proven insights and supporting data for researchers and drug development professionals.

The o-Nitrobenzyl Family: A Legacy of Photochemical Control

The utility of o-nitrobenzyl-based PPGs stems from a well-defined photochemical mechanism. Upon absorption of UV light, the nitro group is excited and abstracts a hydrogen atom from the adjacent benzylic carbon.[3] This intramolecular rearrangement forms a transient aci-nitro intermediate, which subsequently undergoes an irreversible reaction to release the protected substrate and form an o-nitrosobenzaldehyde byproduct.[3][4] This mechanism is versatile, enabling the protection of a wide array of functional groups, including carboxylates, phosphates, amines, and alcohols.[1][5]

The core challenge in PPG development is to optimize key photophysical parameters:

  • Wavelength of Activation (λmax): Shifting absorption to longer wavelengths ( >350 nm) is crucial to minimize cellular photodamage and enhance tissue penetration.[2][6]

  • Quantum Yield (Φu): This measures the efficiency of the uncaging reaction per photon absorbed. A higher quantum yield (ideally > 0.10) means shorter irradiation times and lower light doses are needed.[1]

  • Molar Extinction Coefficient (ε): A high ε at the activation wavelength allows for efficient light absorption.

  • Photorelease Byproducts: Byproducts should be non-toxic and not absorb light at the activation wavelength, which would otherwise cause a "light-filtering" effect and reduce uncaging efficiency.[3]

Profiling 5-bromo-3-methyl-2-nitrobenzyl

The 5-bromo-3-methyl-2-nitrobenzyl group is a tailored derivative of the classic o-nitrobenzyl scaffold. While specific photophysical data for this exact compound is not extensively published, we can infer its properties based on the known electronic effects of its substituents.

  • Bromo Group (at C5): As an electron-withdrawing group, the bromine atom can influence the photolysis kinetics. Studies on substituted oNB systems suggest that the electronic properties of ring substituents have a complex, but often secondary, role compared to the nature of the leaving group itself.[7]

  • Methyl Group (at C3): This weakly electron-donating group may have a minor impact on the absorption spectrum.

The primary utility of these substitutions often lies in fine-tuning synthetic accessibility and the physical properties of the protected compound rather than dramatically altering the core photochemistry.[8]

Photolysis Mechanism of 5-bromo-3-methyl-2-nitrobenzyl

The uncaging process follows the characteristic pathway for o-nitrobenzyl derivatives.

G Start 5-bromo-3-methyl-2-nitrobenzyl-OR (Protected Substrate) Excited Excited State (n,π*) Start->Excited hν (UV Light) AciNitro aci-Nitro Intermediate Excited->AciNitro Intramolecular H-Abstraction Cyclic Cyclic Intermediate AciNitro->Cyclic Rearrangement Products 5-bromo-3-methyl-2-nitrosobenzaldehyde + R-OH (Released Substrate) Cyclic->Products Cleavage

Caption: General photolysis mechanism of the 5-bromo-3-methyl-2-nitrobenzyl protecting group.

Comparative Analysis with Alternative Photolabile Groups

The true performance of a PPG is best understood in context. Below is a comparison of 5-bromo-3-methyl-2-nitrobenzyl with other benchmark protecting groups.

Property5-bromo-3-methyl-2-nitrobenzylo-Nitrobenzyl (NB)4,5-Dimethoxy-2-nitrobenzyl (DMNB/NV)[7-(Diethylamino)coumarin-4-yl]methyl (DEACM)
Structure A substituted o-nitrobenzylThe parent o-nitrobenzyl scaffoldAn o-nitrobenzyl with two methoxy groupsA coumarin-based chromophore
Typical λmax ~320-350 nm (Estimated)~320 nm[9]~350-365 nm[5][9]~400-450 nm[9]
Quantum Yield (Φu) Not reported, likely moderate~0.1 - 0.13~0.05 - 0.5 (Leaving group dependent)[10]~0.002 - 0.08
Advantages - Synthetic modularity- Utilizes well-understood oNB chemistry- Simple, well-characterized- High yields in many cases[1]- Red-shifted λmax to less damaging wavelengths- Widely used in biological studies[2]- Long-wavelength absorption- Often fluorescent byproducts for monitoring- High two-photon efficiency
Limitations - Likely UV activation- Potentially cytotoxic nitroso byproduct- Limited aqueous solubility- Requires UV light (phototoxicity)- Nitroso byproduct can filter light[3]- Low two-photon efficiency- Byproduct can still be problematic- Quantum yield can be variable- Generally lower quantum yields- More complex synthesis- Photolysis requires specific linkages (e.g., carbamate)[2]
Common Use Cases Fine-tuning intermediates in organic synthesis.[8][11]General purpose protection in organic synthesis and early biological work.[3]"Caging" of neurotransmitters, nucleotides (e.g., ATP), and other biomolecules for in-vitro and in-vivo studies.[2]Applications requiring deep tissue penetration or two-photon excitation, such as neuroscience and advanced drug delivery.[2]

Experimental Workflow: A Guide to Photodeprotection

Executing a successful photodeprotection experiment requires careful planning and control. The protocol below provides a self-validating system for uncaging a target molecule.

Experimental Workflow Diagram

G Prep 1. Sample Preparation - Dissolve caged compound in appropriate solvent - Use quartz cuvette/vessel Control 2. Initial Analysis (T=0) - Take analytical sample (HPLC, TLC, NMR) - Confirm stability in dark Prep->Control Irradiate 3. Irradiation - Use filtered lamp or LED (e.g., 350 nm) - Control temperature and stirring Control->Irradiate Monitor 4. Reaction Monitoring - Periodically take aliquots - Analyze via HPLC/TLC for substrate disappearance and product appearance Irradiate->Monitor Over Time Monitor->Irradiate Continue if incomplete Workup 5. Workup & Isolation - Remove solvent - Purify released product via chromatography Monitor->Workup Upon completion Verify 6. Product Verification - Confirm structure and purity (NMR, Mass Spec) Workup->Verify

Caption: A typical experimental workflow for a photodeprotection reaction.

Step-by-Step Protocol
  • Solution Preparation:

    • Rationale: The choice of solvent is critical; it must be transparent at the irradiation wavelength and not react with any components. For biological experiments, aqueous buffers are common.

    • Protocol: Dissolve the 5-bromo-3-methyl-2-nitrobenzyl-protected compound in an appropriate solvent (e.g., methanol, acetonitrile, or buffered aqueous solution) to a known concentration (typically in the micromolar to low millimolar range). Transfer the solution to a quartz reaction vessel, as standard glass will block UV light.

  • Pre-Irradiation Control:

    • Rationale: This step establishes a baseline (t=0) and confirms that the caged compound is stable under the experimental conditions without light.

    • Protocol: Before irradiation, take an aliquot of the solution for analysis by a suitable method (e.g., HPLC, TLC, or UV-Vis spectroscopy) to confirm the purity of the starting material.

  • Photolysis:

    • Rationale: The light source must be chosen to match the absorption spectrum of the PPG. Filtering removes unwanted, potentially damaging wavelengths. Temperature control is important for reproducibility.

    • Protocol: Irradiate the solution using a light source with an appropriate wavelength (e.g., a medium-pressure mercury lamp with a 350 nm band-pass filter for oNB derivatives). Stir the solution continuously to ensure uniform irradiation.

  • Monitoring the Reaction:

    • Rationale: Kinetic analysis provides insight into the efficiency of the uncaging process.

    • Protocol: At regular intervals, withdraw small aliquots from the reaction mixture. Analyze them to track the disappearance of the starting material and the appearance of the deprotected product. This is most quantitatively done using HPLC.

  • Workup and Isolation:

    • Rationale: This step isolates the released molecule from the solvent, any remaining starting material, and the nitrosobenzaldehyde byproduct.

    • Protocol: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can then be purified using standard techniques such as column chromatography or preparative HPLC.

Conclusion and Outlook

The 5-bromo-3-methyl-2-nitrobenzyl group is a functional member of the extensive o-nitrobenzyl family of photolabile protecting groups. While it adheres to the classic, well-understood photolysis mechanism, its primary advantages likely lie in synthetic strategy and the physical-chemical modulation of the caged compound.

For applications demanding activation outside of the UV spectrum to preserve biological integrity, groups like DMNB/NV represent a significant step forward.[2] For cutting-edge applications requiring two-photon excitation and maximum tissue penetration, coumarin-based PPGs, despite their own set of challenges, are often the superior choice.[9]

The selection of a PPG is not a one-size-fits-all decision. It requires a careful balancing of the photochemical properties of the caging group with the specific demands of the biological or chemical system under investigation. This guide serves as a foundational resource for making that informed choice.

References

  • ChemBK. (2024, April 9). 5-Bromo-2-Methyl-3-Nitrobenzoic acid.
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  • Wikipedia. (n.d.). Photolabile protecting group.
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  • (n.d.). synthesis, photodegradation, and biological evaluation.
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A Comparative Guide to Photolabile Protecting Groups: The Classic o-Nitrobenzyl vs. The Substituted 5-Bromo-3-Methyl-2-Nitrobenzyl

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic chemistry and chemical biology, the ability to control reactions with spatial and temporal precision is paramount. Photolabile protecting groups (PPGs), or "caged" compounds, offer an elegant solution, allowing for the release of an active molecule with the simple application of light, a traceless reagent.[1][2] The ortho-nitrobenzyl (o-NB) group has long been the gold standard in this field, valued for its versatility and reliability in protecting a wide array of functional groups, including carboxylates, phosphates, and amines.[3]

However, the demands of modern applications—from high-throughput microarray synthesis to rapid kinetic studies in living cells—have pushed the classic o-NB group to its limits, often revealing drawbacks such as modest quantum yields and the formation of reactive byproducts.[3][4] This has spurred the development of substituted o-NB derivatives designed to enhance photochemical performance.

This guide provides an in-depth, data-supported comparison between the archetypal o-nitrobenzyl (o-NB) protecting group and a rationally designed alternative: 5-bromo-3-methyl-2-nitrobenzyl . We will delve into the core photochemical properties, chemical stability, and synthetic accessibility that dictate their utility, providing researchers with the critical insights needed to select the optimal PPG for their specific application.

Section 1: The Photochemical Core—Mechanism and Key Performance Metrics

The photochemical behavior of all o-nitrobenzyl-based PPGs is governed by the same fundamental mechanism: a Norrish Type II reaction. Upon absorption of a photon, the nitro group abstracts a hydrogen atom from the benzylic carbon, initiating a rearrangement that ultimately cleaves the protected substrate and releases a 2-nitrosobenzaldehyde byproduct.[1]

G cluster_0 Photocleavage Mechanism A o-Nitrobenzyl Substrate (Ground State) B Excited State (n -> π*) A->B hν (UV Light) C aci-Nitro Intermediate B->C Intramolecular H-Abstraction D Cyclic Intermediate C->D Rearrangement E Released Substrate (R-X-H) D->E Cleavage F 2-Nitrosobenzaldehyde Byproduct D->F Cleavage

Caption: General photocleavage mechanism for o-nitrobenzyl protecting groups.

While the pathway is conserved, the efficiency and rate of this process are highly sensitive to the substitution pattern on the aromatic ring. This is where the distinction between o-NB and 5-bromo-3-methyl-2-nitrobenzyl becomes critical.

Comparative Photochemical Properties

The ideal PPG should exhibit a high quantum yield (Φ), meaning a high probability of cleavage per photon absorbed, and an optimal absorption wavelength (λmax) that avoids damaging sensitive substrates like DNA or cells (typically >300 nm).[1][5]

Substituents on the o-nitrobenzyl core are introduced to modulate these properties. Electron-donating groups can red-shift the absorption maximum, while other modifications can influence the stability of key intermediates, thereby affecting the quantum yield.[6]

Parametero-Nitrobenzyl (o-NB)5-Bromo-3-methyl-2-nitrobenzylRationale for Difference
Typical λmax ~260-320 nmExpected ~300-350 nmThe methyl group (weakly electron-donating) and bromo group can cause a slight red-shift in the absorption spectrum.
Quantum Yield (Φ) Variable, often low (~0.01-0.1)Expected to be higher than o-NBThe methyl group at the benzylic position is known to significantly increase cleavage kinetics.[5][7] The bromo-substituent's effect is complex, potentially influencing intersystem crossing (heavy-atom effect) and electronic properties.
Photolysis Byproduct 2-Nitrosobenzaldehyde5-Bromo-3-methyl-2-nitrosobenzaldehydeThe core cleavage mechanism is the same, leading to the corresponding nitrosoaldehyde derivative.
Relative Cleavage Rate BaselineFasterThe primary driver for the increased rate is the methyl substitution on the benzyl ring, which can accelerate the initial hydrogen abstraction step.[5]

Section 2: Chemical Stability and Orthogonality

A protecting group is only as useful as its ability to withstand various reaction conditions while other chemical transformations are performed.[9] Orthogonality—the ability to deprotect one group without affecting others—is a cornerstone of complex molecular synthesis.

  • o-Nitrobenzyl (o-NB): This group is known for its excellent stability under a wide range of conditions. It is robust against both acidic (e.g., 50% TFA) and basic (e.g., 20% piperidine in DMF) treatments commonly used in peptide synthesis.[10] However, it can be cleaved under certain reductive conditions that affect the nitro group or by strong nucleophiles under harsh conditions.[11]

  • 5-Bromo-3-methyl-2-nitrobenzyl: The addition of bromo and methyl groups does not fundamentally alter the core stability of the nitrobenzyl scaffold. It is expected to exhibit similar high resistance to standard acidic and basic reagents, thus preserving the valuable orthogonality of the parent o-NB group. Its stability towards oxidative conditions, such as NaNO2, has been demonstrated, making it suitable for applications like hydrazide-based native chemical ligation in protein synthesis.[12]

Trustworthiness Check: The value of a PPG lies in its selective removal. The fact that both o-NB and its substituted derivatives are cleaved by light—a non-chemical reagent—makes them orthogonal to most other protecting group strategies (e.g., Boc, Fmoc, Benzyl ethers) that rely on acid, base, or hydrogenolysis for removal.[9] This inherent orthogonality is their most trustworthy feature.

Section 3: Synthesis and Application Protocols

The practical utility of a PPG also depends on its synthetic accessibility and the ease of its introduction onto a substrate.

Synthesis of Precursors: The Benzyl Bromides

The most common precursors for introducing these PPGs are the corresponding benzyl bromides. These are typically synthesized via free-radical bromination of the parent nitrotoluene.

Caption: Workflow for synthesis and application of nitrobenzyl PPGs.

Experimental Protocol: Synthesis of a Nitrobenzyl Bromide

This protocol is a general representation. Specific conditions for the 5-bromo-3-methyl derivative may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the corresponding nitrotoluene (1.0 eq) in a suitable solvent such as carbon tetrachloride or chlorobenzene.

  • Initiation: Add N-Bromosuccinimide (NBS) (1.1 eq) and a radical initiator such as azobisisobutyronitrile (AIBN) (0.05 eq).

  • Irradiation/Heating: Heat the mixture to reflux (typically 70-90°C). Alternatively, for processes initiated by visible light, irradiate the mixture with a suitable lamp.[13]

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed. The reaction is often accompanied by the formation of succinimide as a white precipitate.

  • Workup: Cool the reaction mixture to room temperature and filter off the succinimide. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude nitrobenzyl bromide can often be used directly or purified by recrystallization or column chromatography.

Photodeprotection: Releasing the Caged Molecule

The deprotection step is where the performance differences between the two groups become apparent. The higher efficiency of the 5-bromo-3-methyl-2-nitrobenzyl group translates to shorter irradiation times or the ability to use lower-intensity light sources.

Experimental Protocol: Comparative Photodeprotection

This protocol is designed as a self-validating system to compare cleavage efficiency.

  • Sample Preparation: Prepare two identical solutions of the caged substrate (e.g., a protected carboxylic acid) at the same concentration (e.g., 1 mM) in a UV-transparent solvent (e.g., acetonitrile/water). One solution will contain the o-NB protected substrate, and the other will contain the 5-bromo-3-methyl-2-nitrobenzyl protected substrate.

  • Scavenger Addition (Optional but Recommended): To prevent side reactions from the nitrosoaldehyde byproduct, an aldehyde scavenger like semicarbazide hydrochloride can be added to the solutions (e.g., 10 eq).[10]

  • Irradiation: Place the solutions in quartz cuvettes and irradiate them side-by-side using a UV lamp with a primary output around 350-365 nm.[5] Ensure both samples receive equal light intensity.

  • Time-Course Monitoring: At set time intervals (e.g., 0, 1, 2, 5, 10, 30 minutes), withdraw a small aliquot from each solution.

  • Analysis: Analyze the aliquots by a suitable method such as HPLC or LC-MS.

    • HPLC: Monitor the disappearance of the starting material peak and the appearance of the deprotected product peak.

    • LC-MS: Confirm the identity of the deprotected product by its mass.

  • Data Interpretation: Plot the percentage of starting material remaining versus time for both PPGs. The faster decay curve corresponds to the more efficient protecting group. This experiment provides direct, quantitative evidence of the performance difference.

Section 4: Conclusion and Recommendations

The choice between the classic o-nitrobenzyl and the 5-bromo-3-methyl-2-nitrobenzyl protecting group is a decision guided by the specific demands of the application.

  • Choose o-Nitrobenzyl when:

    • The application is not kinetically demanding, and longer irradiation times are acceptable.

    • Synthetic simplicity is the highest priority, as 2-nitrotoluene is a more readily available starting material.

    • You are working with a well-established protocol where the performance of o-NB is known and sufficient.

  • Choose 5-Bromo-3-methyl-2-nitrobenzyl when:

    • High efficiency and rapid cleavage are critical. This is crucial for applications in photolithography for microarray synthesis, where faster deprotection cycles increase throughput.[14]

    • Light dosage must be minimized. In biological systems, reducing UV exposure is essential to maintain cell viability and prevent damage to native biomolecules.[5] The higher efficiency allows for shorter exposure times.

    • The protected substrate is light-sensitive at the deprotection wavelength, and a faster cleavage rate can improve the yield of the desired product over photodegradation pathways.

References

  • He, J., et al. (2012). o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science. ACS Macro Letters. Available at: [Link]

  • Fournier, L., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. ChemPhysChem. Available at: [Link]

  • Wikipedia. Photolabile protecting group. Available at: [Link]

  • Shah, R. (2020). Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Appl. Journal of High School Science. Available at: [Link]

  • Pipolo, S., et al. (2020). Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. Materials (Basel). Available at: [Link]

  • Kim, H., et al. (2010). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Molecules. Available at: [Link]

  • Thompson, J. F., et al. (2015). Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry and Microarray Synthesis. Chembiochem. Available at: [Link]

  • Velema, W. A., et al. (2015). Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. Chemical Society Reviews. Available at: [Link]

  • Slanina, T., et al. (2018). Release of Terminal Alkynes via Tandem Photodeprotection and Decarboxylation of o-Nitrobenzyl Arylpropiolates in a Flow Microchannel Reactor. Bioconjugate Chemistry. Available at: [Link]

  • Zhang, Y., et al. (2023). Chemical Synthesis of Proteins Using an o-Nitrobenzyl Group as a Robust Temporary Protective Group for N-Terminal Cysteine Protection. Organic Letters. Available at: [Link]

  • Fields, G. B. (Ed.). (2002). Houben-Weyl Methods of Organic Chemistry, Vol. E 22a. Thieme.
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  • PrepChem.com. Synthesis of 5-bromo-2-hydroxy-3-nitropyridine. Available at: [Link]

  • Groß, T., et al. (2023). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega. Available at: [Link]

  • Organic Chemistry Portal. Protective Groups. Available at: [Link]

  • Šolomek, T., et al. (2012). Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. Photochemical & Photobiological Sciences. Available at: [Link]

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  • Ju, J., et al. (2002). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA. PNAS. Available at: [Link]

  • PubChem. Methyl 5-bromo-2-methyl-3-nitrobenzoate. Available at: [Link]

  • Šolomek, T., et al. (2012). Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group. Photochemical & Photobiological Sciences. Available at: [Link]

  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. Available at: [Link]

  • Lee, H., et al. (2005). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Google Patents. (2020). Process for preparing nitrobenzyl bromides.
  • The Royal Society of Chemistry. A facile protect-deprotect route for obtaining indigo pigments as thin films and in organic bulk heterojunctions. Available at: [Link]

  • ResearchGate. Deprotection protocols and application of the method. Available at: [Link]

  • Bochet, C. G. (2002). Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. Harvard University. Available at: [https://bl VPCG.ch/bochet/publications/JOC_2002_67_5770.pdf]([Link] VPCG.ch/bochet/publications/JOC_2002_67_5770.pdf)

  • Corrie, J. E. T. (2005). Photoremovable Protecting Groups Used for the Caging of Biomolecules. In Dynamic Studies in Biology. Wiley-VCH. Available at: [Link]

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Orthogonality in Focus: A Comparative Guide to the 5-Bromo-3-methyl-2-nitrobenzyl (Bmnb) Protecting Group and its Alternatives in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions.[1][2][3] Among the diverse arsenal of protective moieties, photolabile protecting groups (PPGs) offer a unique advantage: traceless removal with spatiotemporal control using light, thereby avoiding the use of harsh chemical reagents.[4] This guide provides a comprehensive comparison of the 5-bromo-3-methyl-2-nitrobenzyl (Bmnb) protecting group, a member of the well-established nitrobenzyl family of PPGs, with other commonly employed photolabile groups. We will delve into the principles of orthogonality, examine the subtle yet crucial impact of substitution on the photochemical properties of these groups, and provide practical, field-proven experimental protocols.

While the 5-bromo-3-methyl-2-nitrobenzyl (Bmnb) group is a structurally intriguing candidate for a photolabile protecting group, it is important to note that specific, quantitative photochemical data such as quantum yield and precise cleavage wavelengths are not extensively documented in the peer-reviewed literature. However, based on the well-understood photochemistry of the parent 2-nitrobenzyl (NB) scaffold, we can make scientifically sound predictions about its behavior and utility. This guide will therefore use the 2-nitrobenzyl group as a foundational model for comparison and discuss the likely effects of the bromo and methyl substituents on the Bmnb group's performance.

The Principle of Orthogonality in Photolabile Protecting Groups

In the context of protecting group chemistry, "orthogonality" refers to the ability to deprotect one functional group in the presence of another without affecting the latter.[5] With photolabile protecting groups, this is often achieved through "chromatic orthogonality," where different PPGs are cleaved by distinct wavelengths of light.[6] This allows for the sequential deprotection of multiple functional groups within the same molecule by simply tuning the wavelength of the light source, a powerful tool in complex synthetic endeavors.

Figure 1: Conceptual workflow of chromatic orthogonality using two distinct photolabile protecting groups (PPGs) sensitive to different wavelengths of light (λ1 and λ2).

The 2-Nitrobenzyl (NB) Scaffold: Mechanism and the Influence of Substituents

The photochemical cleavage of 2-nitrobenzyl-based PPGs proceeds through a well-established intramolecular redox reaction, often referred to as a Norrish Type II-like process.[4] Upon absorption of a photon, the nitro group is excited to a diradical state and abstracts a hydrogen atom from the benzylic carbon. This is followed by a rearrangement to an aci-nitro intermediate, which then cyclizes and fragments to release the protected functional group and 2-nitrosobenzaldehyde as a byproduct.

The electronic and steric nature of substituents on the aromatic ring can significantly influence the photochemical properties of the NB group:

  • Electron-donating groups (EDGs) , such as methoxy groups, tend to red-shift (shift to longer wavelengths) the absorption maximum and can increase the quantum yield of photolysis. The well-known 4,5-dimethoxy-2-nitrobenzyl (DMNB) group is a prime example of this strategy.

  • Electron-withdrawing groups (EWGs) , such as a bromo substituent, can have more complex effects. While they may slightly blue-shift the absorption maximum, they can also influence the lifetime of the excited state and the efficiency of the hydrogen abstraction step.

  • Steric hindrance around the benzylic carbon can impact the rate of hydrogen abstraction and subsequent rearrangement.

For the 5-bromo-3-methyl-2-nitrobenzyl (Bmnb) group, we can predict the following based on these principles:

  • The bromo substituent, being electron-withdrawing, might slightly decrease the wavelength of maximum absorption compared to the unsubstituted NB group.

  • The methyl group, being weakly electron-donating, could have a modest red-shifting effect and potentially influence the conformation of the benzyl system.

  • The combination of these substituents will likely result in a cleavage wavelength in the near-UV range, typical for nitrobenzyl PPGs.

Comparison of Photolabile Protecting Groups

To provide a practical framework for selecting the appropriate PPG for a given synthetic challenge, the following table compares the predicted properties of the Bmnb group (based on the NB scaffold) with other widely used photolabile protecting groups.

Protecting GroupTypical Cleavage Wavelength (nm)Quantum Yield (Φ)AdvantagesDisadvantages
2-Nitrobenzyl (NB) ~350~0.1Well-established, predictable reactivityFormation of absorbing byproduct (2-nitrosobenzaldehyde)
5-Bromo-3-methyl-2-nitrobenzyl (Bmnb) (Predicted) ~340-360~0.1-0.2Potentially fine-tuned reactivity due to substituentsLack of extensive characterization, byproduct formation
4,5-Dimethoxy-2-nitrobenzyl (DMNB) 365~0.2-0.5Higher quantum yield, red-shifted absorptionByproduct formation
p-Hydroxyphenacyl (pHP) 300-360High (up to 0.9)High quantum yields, clean reactionRequires aqueous media for efficient cleavage
Benzoin Esters ~350VariableBroad applicabilityCan be sensitive to other reaction conditions
Coumarin-4-ylmethyl 350-400VariableCan be designed for longer wavelength cleavageMore complex synthesis

Experimental Protocols

The following are generalized, yet detailed, protocols for the introduction and photolytic cleavage of a 2-nitrobenzyl-type protecting group, which can be adapted for the Bmnb group.

Protocol 1: Protection of an Alcohol with a 2-Nitrobenzyl Bromide

This protocol describes the protection of a primary alcohol using a Williamson ether synthesis. The requisite 5-bromo-3-methyl-2-nitrobenzyl bromide would first need to be synthesized from the corresponding alcohol.

Figure 2: Workflow for the protection of an alcohol using a 2-nitrobenzyl-type bromide.

Materials:

  • Alcohol to be protected

  • 5-Bromo-3-methyl-2-nitrobenzyl bromide (or other 2-nitrobenzyl bromide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of the alcohol (1.0 eq) in anhydrous DMF, add NaH (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., argon).

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add a solution of the 5-bromo-3-methyl-2-nitrobenzyl bromide (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Photolytic Cleavage of a 2-Nitrobenzyl Protected Compound

This protocol outlines a general procedure for the photodeprotection of a 2-nitrobenzyl ether. The optimal wavelength and irradiation time will need to be determined empirically for the specific substrate.

Materials:

  • 2-Nitrobenzyl protected compound

  • Solvent (e.g., methanol, acetonitrile, or a mixture with water)

  • Photoreactor equipped with a suitable lamp (e.g., medium-pressure mercury lamp with a Pyrex filter for wavelengths > 300 nm)

  • Inert gas supply (e.g., argon)

Procedure:

  • Dissolve the protected compound in a suitable solvent in a quartz or Pyrex reaction vessel. The concentration should be low enough to ensure good light penetration.

  • Deoxygenate the solution by bubbling with an inert gas (e.g., argon) for 15-30 minutes prior to irradiation. This is crucial to prevent side reactions with oxygen.

  • Irradiate the solution with a suitable light source. Monitor the progress of the reaction by TLC or HPLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by an appropriate method, such as column chromatography or recrystallization, to remove the 2-nitrosobenzaldehyde byproduct.

Conclusion

The 5-bromo-3-methyl-2-nitrobenzyl (Bmnb) protecting group, as a member of the nitrobenzyl family, holds promise for applications requiring photolabile protection. While specific experimental data for this particular derivative is sparse, a strong understanding of the parent 2-nitrobenzyl system allows for informed predictions of its behavior. The principles of orthogonality, particularly chromatic orthogonality, enable the strategic use of multiple PPGs in complex synthetic routes. The choice of a specific PPG should always be guided by the specific requirements of the synthesis, including the desired cleavage wavelength, required quantum efficiency, and compatibility with other functional groups present in the molecule. Further research into the precise photochemical properties of substituted nitrobenzyl derivatives like Bmnb will undoubtedly expand the toolkit available to synthetic chemists and drug development professionals.

References

  • Wikipedia. (n.d.). Photolabile protecting group. Retrieved February 18, 2026, from [Link][4]

  • Blanc, A., & Bochet, C. G. (2002). Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. The Journal of Organic Chemistry, 67(16), 5567–5577. [Link]

  • Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., Popik, V., Kostikov, A., & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. [Link][6]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved February 18, 2026, from [Link][5]

  • Givens, R. S., & Rubina, M. (2005). Photoremovable Protecting Groups Used for the Caging of Biomolecules. In Dynamic Studies in Biology (pp. 1-46). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

  • Sheehan, J. C., & Umezawa, K. (1973). Phenacyl photosensitive blocking groups. The Journal of Organic Chemistry, 38(21), 3771–3774. [Link]

  • Church, G. M., DeRisi, J. L., & Hughes, T. R. (1996). Quantitative monitoring of gene expression patterns with a complementary DNA microarray. Nature Genetics, 14(4), 457–460. [Link]

  • Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics. (2002). Georg Thieme Verlag.
  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons.[1]

  • Szymański, W., Beierle, J. M., Kistemaker, H. A., Velema, W. A., & Feringa, B. L. (2013). Reversible Photocontrol of Biological Systems by the Incorporation of Molecular Photoswitches. Chemical Reviews, 113(8), 6114–6178. [Link]

  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved February 18, 2026, from [Link][2]

  • Wikipedia. (n.d.). Protecting group. Retrieved February 18, 2026, from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups For Amines: Carbamates. Retrieved February 18, 2026, from [Link][3]

Sources

Technical Comparison Guide: Quantum Yield & Performance of 5-Bromo-3-Methyl-2-Nitrobenzyl (BMNB) Photolabile Groups

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 5-bromo-3-methyl-2-nitrobenzyl (BMNB) photolabile group and its closely related brominated nitrobenzyl analogs.

Executive Summary

The 5-bromo-3-methyl-2-nitrobenzyl (BMNB) group represents a high-efficiency class of photolabile protecting groups (PPGs) derived from the canonical o-nitrobenzyl scaffold. While traditional nitrobenzyl groups (like NB and DMNB) are workhorses in chemical biology, they often suffer from low quantum yields (


) and slow release kinetics.

The BMNB scaffold incorporates two critical structural modifications:

  • 5-Bromo Substituent: Introduces a "Heavy Atom Effect," facilitating Intersystem Crossing (ISC) to the reactive triplet state. This significantly boosts the quantum yield, with analogous 5-bromo-2-nitrobenzyl (BNB) systems exhibiting

    
     , nearly a 3-10x improvement over non-brominated variants.
    
  • 3-Methyl Substituent: Provides steric bulk ortho to the nitro group. This steric pressure can pre-organize the nitro group into a non-planar conformation favorable for hydrogen abstraction, potentially enhancing reaction kinetics (uncaging rate).

Verdict: BMNB is a superior choice for applications requiring high uncaging efficiency (


)  and fast release , particularly in time-resolved physiological studies (e.g., uncaging calcium or neurotransmitters).

Mechanistic Deep Dive: The Heavy Atom Advantage

The photolysis of BMNB follows the Norrish Type II mechanism, but with a kinetic enhancement driven by the bromine atom.

The Photolytic Pathway[1]
  • Excitation: Absorption of UV light (

    
     nm) promotes the molecule to the Singlet Excited State (
    
    
    
    ).
  • Intersystem Crossing (ISC): The large spin-orbit coupling constant of the Bromine atom (Heavy Atom Effect) accelerates the transition from

    
     to the Triplet State (
    
    
    
    ).
  • Hydrogen Abstraction: The nitro group oxygen abstracts a benzylic hydrogen (from the methyl/methylene group), forming an aci-nitro intermediate.

  • Rearrangement & Release: The aci-nitro intermediate rearranges to a hemiacetal, which collapses to release the substrate and a nitroso-ketone/aldehyde byproduct.

Graphviz Diagram: Photolysis Mechanism

The following diagram illustrates the kinetic pathway, highlighting the specific influence of the Bromine substituent.

BMNB_Mechanism cluster_heavy_atom Heavy Atom Effect Ground Ground State (S0) BMNB-Caged Substrate S1 Singlet Excited State (S1) Ground->S1 hν (UV Excitation) S1->Ground Fluorescence/Decay T1 Triplet State (T1) (Reactive Species) S1->T1 Intersystem Crossing (ISC) ACCELERATED by 5-Br Aci aci-Nitro Intermediate T1->Aci H-Abstraction Product Released Substrate + Nitroso Byproduct Aci->Product Hydrolysis/Collapse

Caption: Kinetic pathway of BMNB photolysis. The 5-Bromo substituent critically accelerates the S1 → T1 transition, increasing the population of the reactive triplet state.

Comparative Performance Analysis

The following table compares the BMNB/BNB scaffold against standard alternatives. Data is synthesized from high-reliability photochemistry sources (see References).

FeatureBMNB / BNB (Brominated) NB (2-Nitrobenzyl) DMNB (Dimethoxy-NB) Bhc (Brominated Coumarin)
Quantum Yield (

)
0.30 ± 0.05 0.10 – 0.160.01 – 0.090.02 – 0.10
Absorbance Max (

)
~300–360 nm~260–300 nm~350 nm~370 nm
Uncaging Efficiency (

)
High ModerateLowModerate
Two-Photon Cross-Section ~0.6 – 1.0 GM< 0.1 GM< 0.1 GM~1.0 – 2.0 GM
Release Kinetics Fast (

)
ModerateSlowFast
Primary Use Case Fast uncaging, High Yield General PurposeRed-shifted needs2-Photon Microscopy

Key Insight: While DMNB is popular for its red-shifted absorbance (allowing use with cheaper 365nm LEDs), its quantum yield is often very low (< 0.1). BMNB provides a superior balance , maintaining reasonable absorbance in the UV-A range while delivering a quantum yield (


) that is 3-30x higher than DMNB.

Experimental Validation: Measuring Quantum Yield

To validate the quantum yield of your specific BMNB derivative, use ferrioxalate actinometry . This is the gold standard for UV photolysis.

Protocol:
  • Actinometer Preparation: Prepare a 0.006 M solution of potassium ferrioxalate (

    
    ) in 0.05 M 
    
    
    
    .
  • Sample Preparation: Dissolve the BMNB-caged compound in a suitable solvent (e.g., buffer/acetonitrile mix) at a concentration where Absorbance > 2.0 (to ensure 100% photon absorption) or match the absorbance of the actinometer exactly.

  • Irradiation: Irradiate both the sample and the actinometer simultaneously (or sequentially under identical source stability) using a 365 nm LED or Hg lamp.

  • Quantification:

    • Actinometer: Measure

      
       production using 1,10-phenanthroline (Abs at 510 nm).
      
    • Sample: Measure the disappearance of the caged compound or appearance of the product via HPLC.

  • Calculation:

    
    
    Note: 
    
    
    
    for ferrioxalate at 365 nm is ~1.2.

Decision Matrix: Selecting the Right Group

Use this logic flow to determine if BMNB is the correct choice for your experiment.

Selection_Matrix Start Start: Select Caging Group Q1 Is Two-Photon (IR) excitation critical? Start->Q1 Q2 Is fast release (< ms) required? Q1->Q2 No Res_Coumarin Choose: Brominated Coumarin (Bhc) (High 2P Cross-section) Q1->Res_Coumarin Yes Res_BMNB Choose: BMNB / BNB (High Quantum Yield ~0.3) Q2->Res_BMNB Yes (High Efficiency) Res_DMNB Choose: DMNB (Red-shifted, Slower) Q2->Res_DMNB No (Standard)

Caption: Decision tree for selecting photolabile groups based on excitation mode and kinetic requirements.

References

  • Design and Synthesis of a 4-Nitrobromobenzene Derivative Bearing an Ethylene Glycol Tetraacetic Acid Unit for a New Generation of Caged Calcium Compounds. Source: ACS Publications / PMC. Key Data: Establishes the quantum yield of the 5-bromo-2-nitrobenzyl scaffold at 0.30 ± 0.05 .

  • Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. Source: ACS Omega. Key Data: Detailed kinetic analysis of nitrobenzyl derivatives and the effect of ring substituents.

  • Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry. Source: Angewandte Chemie / NIH. Key Data: Comparison of uncaging efficiencies (

    
    ) for various nitrobenzyl derivatives.
    
    
  • PubChemLite Record: Methyl 5-bromo-2-methyl-3-nitrobenzoate. Source: PubChem.[1] Key Data: Structural verification of the specific brominated/methylated nitrobenzyl isomers.

Sources

Photolytic Efficiency of Substituted Nitrobenzyl Protecting Groups: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In chemical biology and drug delivery, the efficacy of a photocleavable protecting group (PPG) is defined not just by whether it cleaves, but by how efficiently it utilizes incident photons. This guide analyzes the photolytic efficiency of substituted o-nitrobenzyl (oNB) derivatives, contrasting the "workhorse" 4,5-dimethoxy-2-nitrobenzyl (DMNB/NVOC) group with high-efficiency alternatives like


-methyl-2-nitrobenzyl and NPPOC.

Key Takeaway: While methoxy-substitution (DMNB) is essential for red-shifting absorption to biocompatible wavelengths (>350 nm), it often incurs a penalty in quantum yield (


). Conversely, 

-carbon substitution (e.g.,

-methyl) significantly boosts quantum yield (

) but often retains shorter absorption maxima.

Mechanistic Foundation: The Norrish Type II Pathway

To understand efficiency differences, one must understand the bottleneck. The photolysis of o-nitrobenzyl derivatives proceeds via a Norrish Type II mechanism.[1]

  • Excitation: Photon absorption promotes the nitro group to an excited singlet state (

    
    ), which undergoes intersystem crossing to a triplet state (
    
    
    
    ).
  • Hydrogen Abstraction (The Rate-Limiting Step): The excited nitro oxygen abstracts a hydrogen atom from the benzylic carbon (

    
    -hydrogen relative to the nitro group).
    
  • Intermediate Formation: This forms the aci-nitro tautomer (a colored intermediate).

  • Rearrangement & Release: The aci-nitro species cyclizes to a benzisoxazole, which hydrolyzes to release the free substrate and a nitrosobenzaldehyde byproduct.

Visualization: Photolysis Mechanism

NorrishTypeII cluster_factors Efficiency Factors Ground Ground State (o-Nitrobenzyl) Excited Excited State (Singlet/Triplet) Ground->Excited hν (Absorption) Aci aci-Nitro Intermediate Excited->Aci H-Abstraction (Rate Limiting) Subst α-Substituents: Stabilize Radical (↑ Quantum Yield) Excited->Subst Ring Ring Substituents: Shift λmax (↓ Quantum Yield) Excited->Ring Cyclic Benzisoxazole Intermediate Aci->Cyclic Cyclization Products Released Substrate + Nitroso Byproduct Cyclic->Products Hydrolysis

Caption: The Norrish Type II pathway showing the critical H-abstraction step where substituent effects primarily dictate quantum yield.

Comparative Analysis of Derivatives

A. The Baseline: o-Nitrobenzyl (oNB)[2]
  • Performance: Moderate quantum yield (

    
    ).
    
  • Limitation: Absorption maximum (

    
     nm) is in the UV-B/C range, which is toxic to cells and incompatible with standard 365 nm UV-LEDs used in microscopy.
    
B. The Efficiency Booster: -Methyl-2-nitrobenzyl (MeNB)

Substitution at the benzylic carbon (the


-carbon) is the most effective way to increase quantum yield.
  • Mechanism: The

    
    -methyl group stabilizes the benzylic radical formed after hydrogen abstraction. This lowers the energy barrier for the rate-limiting step.
    
  • Data: Quantum yield increases dramatically to

    
     .
    
  • Use Case: Ideal for solid-phase synthesis (SPPS) or DNA chip synthesis where reaction speed is critical and UV toxicity is not a concern.

C. The Wavelength Tuner: 4,5-Dimethoxy-2-nitrobenzyl (DMNB / NVOC)

Adding electron-donating methoxy groups to the aromatic ring shifts the absorption to longer wavelengths.

  • Trade-off: While

    
     shifts to 
    
    
    
    nm (allowing 365 nm uncaging), the quantum yield often drops (
    
    
    ).
  • Reasoning: The electron-rich ring introduces competing charge-transfer states that can relax non-radiatively, bypassing the productive H-abstraction pathway.

  • Verdict: Essential for biological applications despite lower per-photon efficiency.

D. The Modern Hybrid: NPPOC & Derivatives

The 2-(2-nitrophenyl)propyl (NPPOC) group combines


-substitution with a propyl chain.
  • Performance: High quantum yield (

    
    ) due to the 
    
    
    
    -substituent effect.
  • Evolution: To address low absorptivity, Thiophenyl-NPPOC (SPh-NPPOC) was developed. It acts as an antenna, increasing the extinction coefficient (

    
    ) while maintaining the high quantum yield of the NPPOC core, resulting in a 12-fold increase in overall photolytic efficiency.
    

Quantitative Performance Matrix

The true measure of a protecting group is the Product of Efficiency (


), which determines how fast a compound uncages at a specific wavelength.
Protecting GroupAbbr.

(nm)
Quantum Yield (

)

(M

cm

)
Relative Efficiency at 365 nm
2-Nitrobenzyl oNB~3000.13< 1,000Low

-Methyl-2-nitrobenzyl
MeNB~3000.65 < 1,000Moderate (High in deep UV)
4,5-Dimethoxy-2-nitrobenzyl DMNB/NVOC~3500.01 - 0.08~5,000 Moderate (Standard)
2-(2-nitrophenyl)propyl NPPOC~3000.41~250Low (due to low

)
Thiophenyl-NPPOC SPh-NPPOC~3700.41> 10,000 Very High

> Note: Values are approximate and solvent-dependent. DMNB quantum yields vary significantly based on the leaving group (carbonate vs. ester).

Experimental Protocol: Measuring Quantum Yield ( )

To validate these values in your specific system, use chemical actinometry . This protocol measures


 relative to a standard.[1][2]
Materials
  • Actinometer: Potassium ferrioxalate (for <400 nm) or Ru(bpy)

    
    Cl
    
    
    
    (for visible light).
  • Light Source: Monochromatic LED (e.g., 365 nm) with stable output.

  • Detection: HPLC or UV-Vis spectrophotometer.

Step-by-Step Workflow
  • Preparation: Prepare a solution of your caged compound (Substrate-PPG) and the actinometer standard so that both have identical Absorbance (

    
    ) at the irradiation wavelength. This ensures they absorb the same number of photons.
    
  • Irradiation: Irradiate both samples in parallel (or sequentially if the source is stable) for fixed time intervals (

    
    ).
    
  • Quantification:

    • Actinometer: Measure the conversion of the standard (e.g., formation of Fe

      
       complex) to calculate photon flux (
      
      
      
      ).
    • Sample: Monitor the disappearance of the caged compound or appearance of the product via HPLC.

  • Calculation: Plot Moles of Product vs. Moles of Photons Absorbed . The slope of the linear fit is the Quantum Yield (

    
    ).
    


(If Absorbance is matched, the last term cancels out).

Decision Guide: Selecting the Right Group

Use this logic flow to select the optimal group for your application.

SelectionGuide Start Start: Select Application Bio Biological / Live Cell? Start->Bio Synth Chemical Synthesis / Materials? Start->Synth UV_Tol Is UV (365nm) tolerated? Bio->UV_Tol Speed Is reaction speed critical? Synth->Speed DMNB Use DMNB (NVOC) (Standard, accessible) UV_Tol->DMNB Yes (Standard) SPh Use SPh-NPPOC (High efficiency, faster uncaging) UV_Tol->SPh Yes (High Perf) Vis Need Visible Light (>400nm)? UV_Tol->Vis No Coumarin Switch to Coumarin/BODIPY (Nitrobenzyls are poor here) Vis->Coumarin Yes MeNB Use α-Methyl-2-nitrobenzyl (Highest Φ, fast cleavage) Speed->MeNB Yes Cost Is cost/simplicity critical? Speed->Cost No Cost->DMNB No (Need 365nm) oNB Use o-Nitrobenzyl (Cheap, sufficient for bulk) Cost->oNB Yes

Caption: Decision tree for selecting nitrobenzyl derivatives based on application constraints (wavelength vs. efficiency).

References

  • Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews. [Link]

  • Boccalon, M., et al. (2025). "Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects." ACS Omega. [Link]

  • Gargano, J. M., et al. (2015).[3] "Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry and Microarray Synthesis." Angewandte Chemie International Edition. [Link]

  • Il'ichev, Y. V., et al. (2004). "Photochemical reaction mechanisms of 4,5-dimethoxy-2-nitrobenzyl acetate analysed by a sub-10 fs near-ultraviolet pulse laser." Photochemical & Photobiological Sciences. [Link]

  • Specht, A., et al. (2006). "o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation." ChemBioChem. [Link]

Sources

stability comparison of different photolabile protecting groups

Author: BenchChem Technical Support Team. Date: February 2026

Title: Stability & Performance Benchmarking of Photolabile Protecting Groups: A Technical Guide for Chemical Biology

Executive Summary In drug development and chemical biology, the utility of a photolabile protecting group (PPG) is defined not just by how well it uncages, but by how well it stays on in the dark. This guide provides a rigorous stability comparison of the four dominant PPG classes: o-Nitrobenzyl (oNB) , Coumarin (Cou) , p-Hydroxyphenacyl (pHP) , and BODIPY . It synthesizes hydrolytic, thermal, and metabolic stability data to aid researchers in selecting the optimal cage for physiological applications.

Comparative Analysis of PPG Classes

o-Nitrobenzyl (oNB) Systems[1]
  • Status: The historical standard, but declining in advanced applications due to toxicity and slow kinetics.

  • Dark Stability:

    • Hydrolytic: Generally stable at pH 7.4. However, electron-withdrawing substituents (needed to redshift absorption) can increase susceptibility to spontaneous hydrolysis.

    • Metabolic:[1] Nitro groups are susceptible to nitroreductases in hypoxic tumor environments, leading to premature uncaging or deactivation.

  • Photostability: High. Requires UV (<365 nm) for activation, making it stable under ambient visible light.

  • Byproducts: Releases o-nitrosobenzaldehyde , a highly reactive electrophile that can form Schiff bases with protein amines, causing toxicity and experimental artifacts.

Coumarin-4-ylmethyl (Cou) Systems
  • Status: The preferred choice for visible light activation (blue/cyan).

  • Dark Stability:

    • Hydrolytic: Variable. Simple esters are stable, but carbonates and carbamates can undergo spontaneous hydrolysis in aqueous media. Modification: Introduction of remote bulky silyl groups (e.g., TBDMS) significantly enhances hydrolytic stability by shielding the carbonyl.

    • Metabolic:[1] Susceptible to esterases; requires steric bulk to improve plasma half-life.

  • Photostability: Sensitive to blue light (400–500 nm). Must be handled under yellow/red safety lights.

  • Byproducts: Releases a fluorescent coumarin alcohol (inert), allowing for ratiometric monitoring of the uncaging event.

p-Hydroxyphenacyl (pHP) Systems[1][3][4]
  • Status: The "Gold Standard" for fast kinetics and biological compatibility.

  • Dark Stability:

    • Hydrolytic: Exceptional. pHP esters and amides exhibit negligible hydrolysis at pH 7.4 over 24 hours. Stability is maintained up to pH 11.

    • Metabolic:[1] High resistance to cellular reductases compared to oNB.

  • Photostability: Exclusively UV-active (<340 nm).

  • Byproducts: Undergoes a photo-Favorskii rearrangement to yield p-hydroxyphenylacetic acid , a biologically benign, water-soluble byproduct.

BODIPY Systems
  • Status: The frontier for deep-tissue and in vivo applications (Green/Red/NIR activation).

  • Dark Stability:

    • Hydrolytic: High chemical stability in the dark. However, lipophilicity often necessitates sulfonation, which can alter local pH/stability profiles.

    • Metabolic:[1] Generally stable, but the B-F bond can be susceptible to hydrolysis in extreme conditions over prolonged storage.

  • Photostability: Extremely sensitive to ambient light; requires strict darkroom handling.

  • Byproducts: Releases the parent BODIPY dye; generally low toxicity but potential for singlet oxygen generation (phototoxicity) unless specifically designed (e.g., triplet quenchers).

Data Summary: Quantitative Benchmarking

Table 1: Stability and Photochemical Metrics

Featureo-Nitrobenzyl (oNB) Coumarin (Cou) p-Hydroxyphenacyl (pHP) BODIPY
Excitation

300–365 nm (UV)350–450 nm (Blue)280–320 nm (UV)500–750+ nm (Vis/NIR)
Hydrolytic

(pH 7.4)
> 24 h (Good)6–12 h (Mod. to Good)*> 48 h (Excellent)> 48 h (Excellent)
Plasma Stability Low (Reductase/Esterase)Moderate (Esterase)HighHigh
Uncaging Rate (

)
Slow (

)
Fast (

)
Very Fast (

)
Moderate
Quantum Yield (

)
0.01 – 0.130.05 – 0.200.20 – 0.900.001 – 0.10
Byproduct Toxicity High (Nitrosocarbonyls)Low (Inert Alcohol)None (Phenylacetic acid)Low (Dye)

*Note: Coumarin stability is highly dependent on substituents (e.g., 7-amino vs 7-hydroxy) and steric shielding.

Mechanistic Visualization

The following diagram contrasts the "Clean" rearrangement of pHP with the "Toxic" byproduct generation of oNB, illustrating why pHP is superior for sensitive biological assays.

UncagingMechanisms cluster_oNB o-Nitrobenzyl (oNB) Mechanism cluster_pHP p-Hydroxyphenacyl (pHP) Mechanism oNB_Ground oNB-Caged Drug oNB_Excited aci-Nitro Intermediate oNB_Ground->oNB_Excited hν (UV) oNB_Product Free Drug oNB_Excited->oNB_Product Slow Decay (ms) oNB_Toxic Nitrosobenzaldehyde (TOXIC ELECTROPHILE) oNB_Excited->oNB_Toxic Side Product pHP_Ground pHP-Caged Drug pHP_Triplet Triplet Biradical pHP_Ground->pHP_Triplet hν (UV) pHP_Spiro Putative Spirodienedione pHP_Triplet->pHP_Spiro Fast Intersc. (ns) pHP_Product Free Drug pHP_Spiro->pHP_Product H2O Hydrolysis pHP_Inert p-Hydroxyphenylacetic Acid (INERT) pHP_Spiro->pHP_Inert Rearrangement

Figure 1: Mechanistic comparison showing the generation of toxic nitroso-byproducts in oNB photolysis versus the clean Photo-Favorskii rearrangement of pHP.

Experimental Protocols for Stability Testing

To ensure data integrity (Trustworthiness), stability must be validated in both chemical buffers and biological matrices.

Dark Hydrolytic Stability Assay (Chemical)

Objective: Determine the spontaneous hydrolysis rate constant (


) at physiological pH.
  • Preparation: Prepare a 10 mM stock solution of the caged compound in DMSO.

  • Incubation: Dilute to 50 µM in Phosphate Buffered Saline (PBS, pH 7.4) and incubate at 37°C in a thermostatic shaker. Crucial: Perform in total darkness (wrap vials in foil).

  • Sampling: Aliquot 100 µL at

    
     hours.
    
  • Quenching: Immediately add 100 µL cold Acetonitrile (MeCN) to precipitate salts/proteins (if applicable) and stop reactions.

  • Analysis: Analyze via RP-HPLC (C18 column, H2O/MeCN gradient). Monitor the disappearance of the caged peak and appearance of the free drug.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
Plasma Metabolic Stability Assay (Biological)

Objective: Assess susceptibility to esterases and plasma proteins.

  • Matrix: Thaw pooled human or rat plasma (heparinized) to 37°C.

  • Spike: Add caged compound stock to plasma (final conc. 10 µM, <1% DMSO).

  • Controls: Run parallel incubations with Procaine (low stability control) and Warfarin (high stability control).

  • Timepoints: Harvest samples at

    
     min.
    
  • Extraction: Add 3 volumes of ice-cold MeCN containing an internal standard (e.g., Tolbutamide). Vortex 1 min, centrifuge at 10,000g for 5 min.

  • Quantification: Inject supernatant into LC-MS/MS.

  • Interpretation: Rapid degradation (

    
     min) indicates high esterase susceptibility, common in simple carbonate-linked coumarins.
    

Selection Guide & Recommendations

  • Choose pHP (p-Hydroxyphenacyl) if:

    • You are performing fast kinetic studies (e.g., neurotransmitter release, enzyme folding).

    • Biological toxicity of byproducts is a major concern.

    • You are working in aqueous buffers at neutral pH.

  • Choose Coumarin if:

    • You need visible light activation (avoiding UV damage to cells).

    • You require two-photon excitation (coumarins have better 2P cross-sections than oNB).

    • Caveat: Use bulky derivatives (e.g., DEACM) to ensure hydrolytic stability.

  • Choose BODIPY if:

    • You are working in vivo or in thick tissue slices (requires >500 nm light).

    • You need to perform orthogonal uncaging (e.g., uncage Drug A with UV, Drug B with Red light).

  • Choose o-Nitrobenzyl if:

    • Cost is the primary driver and the experiment is short-term (acute).

    • You are uncaging in the solid state (e.g., materials science, lithography).

References

  • Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews. Link

  • Givens, R. S., et al. (2012). "Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups." Photochemical & Photobiological Sciences. Link

  • Weinstain, R., et al. (2020). "Water-Soluble BODIPY Photocages with Tunable Cellular Localization." Journal of the American Chemical Society. Link

  • Bochet, C. G. (2002). "Photolabile protecting groups and linkers."[2] Journal of the Chemical Society, Perkin Transactions 1. Link

  • Corrie, J. E. T., et al. (2005). "Photolytic cleavage of 1-(2-nitrophenyl)ethyl ethers and esters: A comparison of the properties of the 2-nitrobenzyl and 1-(2-nitrophenyl)ethyl photolabile protecting groups." Journal of the Chemical Society, Perkin Transactions 1. Link

Sources

A Senior Application Scientist's Guide to the Characterization of 5-bromo-3-methyl-2-nitrosobenzaldehyde and its Synthetic Byproducts

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the purity of a synthetic intermediate is not merely a matter of quality control; it is a critical determinant of downstream reaction success, final product safety, and regulatory compliance. The synthesis of highly functionalized aromatic compounds like 5-bromo-3-methyl-2-nitrosobenzaldehyde is often accompanied by the formation of structurally similar byproducts. Nitroso compounds, in particular, are known for their reactivity and susceptibility to side reactions, making robust analytical characterization essential.

This guide provides an in-depth, experience-driven comparison of the analytical characteristics of 5-bromo-3-methyl-2-nitrosobenzaldehyde and its most plausible synthetic byproducts. We will move beyond simple data presentation to explain the causal logic behind the analytical workflow, empowering you to confidently identify impurities in your own reaction mixtures.

Plausible Synthetic Pathway and Emergence of Byproducts

The synthesis of aromatic nitroso compounds can be approached through several methods, with one of the most common being the controlled oxidation of a corresponding primary amine or hydroxylamine.[1] Let us presuppose a synthesis route involving the oxidation of 5-bromo-3-methyl-2-aminobenzaldehyde. This specific pathway, while effective, presents clear opportunities for side reactions, primarily over-oxidation and dimerization.

The primary byproduct threats in this synthesis are:

  • The Over-Oxidation Product: 5-bromo-3-methyl-2-nitro benzaldehyde. The nitroso group (-NO) is susceptible to further oxidation to a nitro group (-NO₂), a common side reaction if the oxidizing agent is too potent or the reaction conditions are not meticulously controlled.[2]

  • The Dimerization Product: The corresponding trans-azoxy dimer. Aromatic nitroso compounds can readily dimerize to form azoxy compounds, especially in the solid state or in concentrated solutions.[3][4] This process involves the reaction of two nitroso molecules.

  • Unreacted Starting Material: Residual 5-bromo-3-methyl-2-aminobenzaldehyde. Incomplete conversion is a common source of impurity.

The following diagram illustrates this synthetic landscape.

G Start 5-bromo-3-methyl- 2-aminobenzaldehyde (Starting Material) Target 5-bromo-3-methyl- 2-nitrosobenzaldehyde (Target Product) Start->Target Nitro 5-bromo-3-methyl- 2-nitrobenzaldehyde (Over-oxidation) Target->Nitro Over- Oxidation Dimer trans-Azoxy Dimer (Dimerization) Target->Dimer Dimerization (2 molecules)

Caption: Proposed synthesis of the target compound and points of byproduct formation.

An Orthogonal Analytical Workflow for Unambiguous Identification

A single analytical technique is rarely sufficient for definitive structure confirmation. We advocate for an orthogonal workflow, where each step provides a different and complementary piece of the structural puzzle. This self-validating system ensures the highest degree of confidence in your results.

G cluster_workflow Characterization Workflow Crude Crude Reaction Mixture HPLC_MS 1. HPLC-UV/MS Screening Crude->HPLC_MS Inject Isolation 2. Preparative Chromatography HPLC_MS->Isolation Identify Target for Isolation HRMS 3. HRMS (Elemental Composition) Isolation->HRMS Pure Fraction NMR 4. NMR Spectroscopy (¹H, ¹³C, 2D) HRMS->NMR Confirm Formula FTIR 5. FTIR (Functional Groups) NMR->FTIR Elucidate Structure Structure Confirmed Byproduct Structure FTIR->Structure Confirm Bonds

Caption: A systematic workflow for the isolation and characterization of unknown byproducts.

Comparative Data Analysis

The core of this guide lies in the direct comparison of expected analytical data. The subtle structural differences between the target compound and its byproducts manifest as distinct, measurable signals in various analytical techniques.

Table 1: Comparative Chromatographic and Mass Spectrometric Data

High-Performance Liquid Chromatography (HPLC) separates compounds based on their polarity, while Mass Spectrometry (MS) provides the crucial molecular weight and elemental composition. The presence of a bromine atom is a key diagnostic tool in MS, as it produces a characteristic M/M+2 isotopic pattern with a nearly 1:1 intensity ratio due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[5][6]

CompoundExpected Relative Retention Time (C18 RP-HPLC)Molecular FormulaMW ( g/mol )Key MS Data (m/z) & Observations
Target: 2-Nitroso Baseline (Reference)C₈H₆BrNO₂227.04227/229: [M]⁺, characteristic 1:1 Br isotope pattern.[7]
Byproduct: 2-Nitro Slightly more retained than nitrosoC₈H₆BrNO₃243.04243/245: [M]⁺, characteristic 1:1 Br isotope pattern. Mass is +16 Da vs. target.
Byproduct: Dimer Significantly less polar, retained much longerC₁₆H₁₂Br₂N₂O₃454.09454/456/458: [M]⁺, characteristic 1:2:1 pattern for two Br atoms.[5]
Byproduct: 2-Amino Significantly more polar, elutes earlierC₈H₈BrNO214.06214/216: [M]⁺, characteristic 1:1 Br isotope pattern. Mass is -13 Da vs. target.
Table 2: Comparative ¹H NMR Spectroscopic Data (Predicted, in CDCl₃)

Proton NMR (¹H NMR) is arguably the most powerful tool for elucidating the precise substitution pattern on the aromatic ring. The electronic nature of the substituent at position 2 (-NO vs. -NO₂) dramatically influences the chemical shift (δ) of the neighboring aromatic protons. A nitro group (-NO₂) is more strongly electron-withdrawing than a nitroso group (-NO), causing greater deshielding of adjacent protons.

CompoundAldehyde-H (δ, ppm)Aromatic-H4 (δ, ppm)Aromatic-H6 (δ, ppm)Methyl-H (δ, ppm)
Target: 2-Nitroso ~10.2 (s)~7.8 (d)~7.6 (d)~2.5 (s)
Byproduct: 2-Nitro ~10.4 (s)~8.1 (d, downfield shift )~7.9 (d, downfield shift )~2.6 (s)
Byproduct: Dimer ~10.3 (s, 2H)Aromatic region becomes more complexAromatic region becomes more complex~2.5 (s, 6H)
Byproduct: 2-Amino ~9.8 (s, upfield shift )~7.3 (d, upfield shift )~7.1 (d, upfield shift )~2.4 (s)
Table 3: Comparative FTIR Spectroscopic Data

Infrared (IR) spectroscopy is excellent for the rapid confirmation of functional groups. The stretching frequencies of the C=O (aldehyde), N=O (nitroso), and N-O (nitro) bonds appear in distinct regions of the spectrum.

CompoundKey Vibrational Frequencies (cm⁻¹)
Target: 2-Nitroso ~1700 (C=O, aldehyde), ~1520 (N=O stretch), ~1350 (C-N stretch)
Byproduct: 2-Nitro ~1710 (C=O, aldehyde), ~1550 (asymmetric NO₂ stretch), ~1360 (symmetric NO₂ stretch)
Byproduct: Dimer ~1705 (C=O, aldehyde), ~1480 & ~1310 (N=N→O, azoxy stretches)
Byproduct: 2-Amino ~3400 & ~3300 (N-H stretches, two bands for -NH₂), ~1690 (C=O, aldehyde)

Detailed Experimental Protocols

Trustworthy data comes from robust, well-defined protocols. The following are starting points for your method development.

Protocol 1: HPLC-UV/MS Method for Separation and Analysis

The separation of positional isomers and structurally related compounds on a C18 column is a standard and effective approach.[8][9]

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • UV Detection: 254 nm

  • MS Detection: Electrospray Ionization (ESI), Positive Mode, scanning m/z 100-600.

Causality: The acidic mobile phase ensures the amine byproduct is protonated for good peak shape. The gradient from aqueous to organic mobile phase allows for the elution of compounds across a wide polarity range, from the polar amine starting material to the much less polar azoxy dimer.

Protocol 2: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh ~5-10 mg of the isolated, purified byproduct. Dissolve in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). CDCl₃ is generally preferred if solubility allows, as its signals do not obscure large regions of the spectrum.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) if not already present in the solvent.

  • Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. This provides the primary information on chemical shifts and coupling constants.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. This confirms the number of unique carbon environments.

    • COSY (Correlation Spectroscopy): This 2D experiment reveals which protons are coupled to each other, helping to piece together fragments of the molecule (e.g., confirming the relationship between the aromatic protons).

    • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each proton with the carbon atom it is directly attached to, allowing for unambiguous assignment of carbon signals.

Causality: The combination of 1D and 2D NMR experiments creates a powerful, self-validating dataset. An HSQC experiment, for instance, definitively links a specific proton signal to a specific carbon signal, removing any ambiguity from assignments based on chemical shift prediction alone.

Conclusion

The characterization of byproducts in the synthesis of 5-bromo-3-methyl-2-nitrosobenzaldehyde is a challenge that demands a rigorous and multi-faceted analytical strategy. By understanding the likely synthetic side reactions, employing an orthogonal analytical workflow, and comparing experimental data against a well-defined set of expectations, researchers can move from uncertainty to confident identification. The principles and comparative data outlined in this guide serve as a robust framework for ensuring the purity of this valuable synthetic intermediate, thereby upholding the integrity of the entire drug discovery and development process.

References

  • AquigenBio. (2024, September 10). Synthesis of Nitroso Compounds: A Practical Guide. AquigenBio.
  • MDPI. (n.d.).
  • Google Patents. (n.d.). CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography.
  • BenchChem. (2025, December). Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs.
  • YouTube. (2023, December 3).
  • Thieme. (n.d.). Product Class 22: Nitrosoarenes. Thieme.
  • NIH. (n.d.). Preparations of C-Nitroso Compounds.
  • Chemistry Steps. (2025, September 27). Isotopes in Mass Spectrometry. Chemistry Steps.
  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytica Acta, 13(674).
  • MicroSolv Technology Corporation. (2025, December 1). Positional Isomer Separation Method Suggestions using HPLC or LCMS. MicroSolv.
  • MDPI. (2017, December 14). Aromatic C-Nitroso Compounds and Their Dimers: A Model for Probing the Reaction Mechanisms in Crystalline Molecular Solids. MDPI.

Sources

Structural Confirmation & Performance Profiling of 5-Bromo-3-methyl-2-nitrobenzyl (BMNB) Caged Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Bromine Advantage"

While 4,5-dimethoxy-2-nitrobenzyl (DMNB) remains the gold standard for speed in photocleavable protecting groups (PPGs), the 5-Bromo-3-methyl-2-nitrobenzyl (BMNB) architecture offers a distinct analytical advantage: traceability .

In complex biological matrices or high-throughput synthesis, confirming the successful "caging" of a drug or fluorophore is often plagued by spectral overlap. The BMNB group addresses this via two mechanisms:

  • The Bromine Signature: A distinct 1:1 isotopic doublet (

    
    Br/
    
    
    
    Br) in Mass Spectrometry, acting as an unambiguous "tag" for the caged species.[1]
  • Orthogonal Functionalization: The aryl bromide allows for late-stage modification (e.g., Suzuki-Miyaura coupling) after the protecting group is attached, a capability lacking in standard nitrobenzyls.

This guide details the rigorous structural confirmation of BMNB compounds, ensuring the critical ortho-nitro architecture required for the Norrish Type II photocleavage mechanism is intact.

Comparative Analysis: BMNB vs. Standard Alternatives

The following table contrasts BMNB with the most common alternatives. Note that while BMNB may have a slightly lower quantum yield than DMNB, its analytical superiority makes it ideal for early-stage method development.

FeatureBMNB (5-Br-3-Me-2-NO₂) DMNB (4,5-Dimethoxy-2-NO₂) o-Nitrobenzyl (Unsubstituted)
MS Identification Excellent (1:1 Isotope Pattern)Standard (Single Peak)Standard (Single Peak)
NMR Diagnosis High (Distinct Aryl Methyl Singlet)Medium (Methoxy overlap common)Low (Multiplet overlap)
Functionalization Yes (via Aryl Bromide)NoNo
Uncaging Speed Medium (

)
Fast (

)
Slow (

)
Solubility Lipophilic (Good for membranes)ModerateModerate

Protocol 1: NMR Structural Elucidation (Regiochemistry)

The Challenge: Synthesizing substituted nitrobenzyls often yields regiochemical isomers. If the nitro group is not ortho to the benzylic carbon, photocleavage will fail . You must confirm the 2-nitro position relative to the benzylic "cage" and the 3-methyl position.

Step-by-Step Elucidation Workflow
  • 1H NMR (Proton) Screening:

    • Benzylic Protons: Look for a sharp singlet (or AB quartet if chiral center present) at ~5.4 – 5.6 ppm . This extreme downfield shift confirms the ortho-nitro group's deshielding effect. (Para-nitro shifts are typically < 5.2 ppm).

    • Aryl Methyl: Look for a singlet at ~2.3 – 2.5 ppm .

    • Aromatic Region: You should see exactly two aromatic protons.

      • H-4 and H-6: These will appear as meta-coupled doublets (

        
        ). If you see strong ortho-coupling (
        
        
        
        ), your substitution pattern is incorrect.
  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Crucial Test: You must observe a NOE correlation between the Benzylic Protons and the Aryl Methyl group .

    • Logic: In the 5-Bromo-3-methyl-2-nitrobenzyl structure, the benzylic carbon and the 3-methyl group are separated by the bulky nitro group, but they are spatially close enough to show a weak-to-medium NOE. If the methyl were at position 4 or 5, this correlation would be absent or significantly different.

  • 13C HMBC (Heteronuclear Multiple Bond Correlation):

    • Verify the Carbonyl/Linker attachment. The benzylic protons should correlate to C-1, C-2 (bearing nitro), and C-6 (bearing H).

Visualization: Structural Logic Flow

StructuralConfirmation Start Synthesized BMNB-Caged Compound HNMR 1H NMR Analysis Start->HNMR CheckBenzyl Benzylic H Shift > 5.4 ppm? HNMR->CheckBenzyl CheckCoupling Aromatic Coupling J ~ 2 Hz? CheckBenzyl->CheckCoupling Yes (Ortho-Nitro confirmed) Invalid REJECT: Isomer or Impurity CheckBenzyl->Invalid No (<5.2 ppm) NOESY 2D NOESY Experiment CheckCoupling->NOESY Yes (Meta-coupling confirmed) CheckCoupling->Invalid No (Ortho-coupling seen) CheckNOE NOE: Benzylic H <-> Methyl H? NOESY->CheckNOE MS_Check Mass Spec (ESI/MALDI) CheckNOE->MS_Check Yes (Spatial proximity confirmed) CheckNOE->Invalid No Br_Pattern Isotope Pattern 1:1 (M : M+2)? MS_Check->Br_Pattern Valid CONFIRMED STRUCTURE (Ready for Photolysis) Br_Pattern->Valid Yes (Bromine present) Br_Pattern->Invalid No (Dehalogenation occurred)

Figure 1: Decision tree for confirming the regiochemistry and composition of BMNB-protected compounds.

Protocol 2: Mass Spectrometry Verification

The Bromine Isotope Signature is the most robust self-validating feature of this protecting group. Unlike DMNB, which can be confused with matrix peaks or metabolites, BMNB provides a built-in "checksum."

Experimental Setup:

  • Instrument: LC-MS (ESI or APCI) or MALDI-TOF.

  • Mode: Positive mode (typically [M+H]+ or [M+Na]+).

Interpretation:

  • Locate the molecular ion peak (

    
    ).
    
  • Look immediately at

    
    .
    
  • The Rule: The intensity of

    
     (
    
    
    
    Br) and
    
    
    (
    
    
    Br) must be approximately 1:1 (equal height) .[1][2]
    • If

      
       is 3x higher than 
      
      
      
      : You likely have a Chlorine contaminant, not Bromine.
    • If

      
       is missing: You have lost the Bromine (dehalogenation), rendering the compound invalid for downstream cross-coupling.
      

Protocol 3: Functional Validation (Photolysis Efficiency)

Structural correctness does not guarantee functional performance. You must verify that the ortho-nitro architecture actually facilitates the Norrish Type II cleavage.

Methodology:

  • Preparation: Dissolve the caged compound (50 µM) in a mixture of Acetonitrile/PBS (1:1).

  • Irradiation: Expose to UV light (365 nm LED, ~10 mW/cm²) in a quartz cuvette.

  • Sampling: Take aliquots at t = 0, 1, 5, 10, and 20 minutes.

  • Analysis: Inject into HPLC-UV (detecting at cargo's lambda max).

Expected Outcome:

  • Decrease: The peak for the BMNB-caged compound should decay exponentially.

  • Increase: The peak for the free "cargo" (drug/fluorophore) should appear.

  • Byproduct: You should observe the formation of the nitroso-ketone/aldehyde byproduct .

Visualization: Photolysis Pathway

Photolysis Caged BMNB-Caged Compound Excited Excited State (Diradical) Caged->Excited hv (365 nm) AciNitro Aci-Nitro Intermediate Excited->AciNitro H-Abstraction Cleavage Bond Cleavage AciNitro->Cleavage Rearrangement FreeCargo Released Active Cargo Cleavage->FreeCargo Byproduct Nitroso Byproduct Cleavage->Byproduct

Figure 2: The Norrish Type II photocleavage mechanism. The 2-nitro position is strictly required for the initial Hydrogen abstraction step.

References

  • Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews. (Comprehensive review of nitrobenzyl mechanisms).

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Standard reference for protecting group strategies).

  • Il'ichev, Y. V., et al. (2004). "Photochemistry of ortho-Nitrobenzyl Derivatives: The Cage Effect." Journal of Physical Chemistry A. (Detailed kinetics of the nitrobenzyl cleavage).

  • OpenStax Chemistry. "Mass Spectrometry of Some Common Functional Groups." (Reference for Bromine 1:1 isotopic signature).

Sources

Safety Operating Guide

Navigating the Unseen: A Practical Guide to Handling 5-Bromo-3-methyl-2-nitrobenzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the promise of a novel compound is often tempered by the unknowns of its handling. This guide provides essential, immediate safety and logistical information for 5-Bromo-3-methyl-2-nitrobenzyl alcohol. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are synthesized from data on structurally analogous nitroaromatic and halogenated compounds. This approach ensures a robust framework for safe handling, empowering you to proceed with confidence and caution.

Immediate Safety Profile

A rapid assessment of potential hazards is critical before any chemical is brought into the laboratory. The following table summarizes the anticipated hazard profile of 5-Bromo-3-methyl-2-nitrobenzyl alcohol based on related chemical structures.

Hazard Category Anticipated Hazard Primary Routes of Exposure Key Precautionary Statements
Acute Toxicity Potentially harmful if swallowed, inhaled, or in contact with skin.[1][2][3]Ingestion, Inhalation, DermalAvoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.
Skin Corrosion/Irritation May cause skin irritation.[1][3]DermalWear protective gloves and clothing.[2]
Eye Damage/Irritation May cause serious eye irritation.[1][2]OcularWear safety goggles with side shields.[4][5]
Respiratory Irritation May cause respiratory tract irritation.[1]InhalationUse only in a well-ventilated area, preferably a chemical fume hood.
Long-Term Exposure Limited evidence of carcinogenic effects for some similar compounds.[1]Inhalation, Dermal, IngestionMinimize exposure and use appropriate engineering controls.

Operational Plan: From Receipt to Reaction

A meticulous, step-by-step approach is paramount to ensuring the safe handling of 5-Bromo-3-methyl-2-nitrobenzyl alcohol. The following workflow is designed to minimize exposure and prevent accidental release.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Management prep_area Designate Well-Ventilated Work Area (Fume Hood) verify_emergency Verify Accessible Eyewash & Safety Shower prep_area->verify_emergency inspect_ppe Inspect and Don All Required PPE verify_emergency->inspect_ppe receive Receive and Visually Inspect Container inspect_ppe->receive transport Transport to Designated Work Area receive->transport weigh Carefully Weigh Required Amount transport->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve decontaminate Decontaminate Glassware and Surfaces dissolve->decontaminate segregate_waste Segregate Waste Streams dissolve->segregate_waste doff_ppe Doff PPE in Correct Order decontaminate->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash label_waste Label Waste Container Clearly segregate_waste->label_waste store_waste Store Waste in Designated Area label_waste->store_waste

Caption: Chemical Handling Workflow

Step-by-Step Handling Procedure
  • Preparation :

    • Designate a well-ventilated work area, preferably within a chemical fume hood, for all handling procedures.

    • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2][6]

    • Inspect all Personal Protective Equipment (PPE) for any signs of damage before use.[6]

  • Donning Personal Protective Equipment (PPE) :

    • Eye and Face Protection : Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[6][4][5]

    • Skin Protection : Don chemical-impermeable gloves, such as nitrile rubber, and ensure they are inspected for pinholes or tears before use.[1][2][6][5] A lab coat or chemical-resistant apron is also required.

    • Respiratory Protection : If there is a risk of generating dust or if working outside of a fume hood, a NIOSH-approved respirator with a particulate filter is necessary.[1][2][6][4][5]

  • Handling the Chemical :

    • When handling the solid, avoid creating dust.[1] Use techniques such as gentle scooping and weighing on paper within a draft shield or fume hood.

    • Prevent all contact with skin and eyes.

    • Do not eat, drink, or smoke in the handling area.

  • Post-Handling :

    • Thoroughly decontaminate all surfaces and equipment that have come into contact with the chemical.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands and any exposed skin thoroughly with soap and water after handling.

Spill and Emergency Procedures

Minor Spills :

  • Evacuate non-essential personnel from the immediate area.[6]

  • Wearing appropriate PPE, gently cover the spill with an inert absorbent material such as vermiculite or sand.

  • Carefully sweep up the absorbed material and place it into a suitable, labeled container for disposal.[1] Avoid generating dust during this process.[1]

  • Decontaminate the spill area with a suitable solvent, followed by soap and water.

Major Spills :

  • Evacuate the laboratory immediately and alert others in the vicinity.

  • Contact your institution's emergency response team.

  • Provide them with as much information as possible about the spilled substance.

In Case of Exposure :

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.[2]

  • Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation : Move the individual to fresh air.[2] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion : Do NOT induce vomiting.[4] Rinse the mouth with water and seek immediate medical attention.

Disposal Plan: A Matter of Responsibility

Proper chemical waste disposal is not just a regulatory requirement; it is a cornerstone of laboratory safety and environmental stewardship.

cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_collection Collection & Labeling start Waste Generated solid_contaminated Contaminated PPE, Weighing Paper, Absorbents start->solid_contaminated solid_container Empty Chemical Container start->solid_container liquid_solutions Unused Solutions of the Compound start->liquid_solutions liquid_rinsate Solvent Rinsate from Decontamination start->liquid_rinsate solid_waste_container Designated Solid Hazardous Waste Container solid_contaminated->solid_waste_container solid_container->solid_waste_container liquid_waste_container Designated Halogenated Organic Waste Container liquid_solutions->liquid_waste_container liquid_rinsate->liquid_waste_container label_info Label with Full Chemical Name, Concentration, and Hazard Symbols solid_waste_container->label_info liquid_waste_container->label_info disposal_storage Store in Secondary Containment in a Designated Waste Area label_info->disposal_storage

Caption: Waste Segregation and Disposal

Disposal Procedure
  • Waste Segregation :

    • Solid Waste : All solid materials contaminated with 5-Bromo-3-methyl-2-nitrobenzyl alcohol, including gloves, weighing papers, and spill cleanup materials, should be collected in a designated hazardous solid waste container.

    • Liquid Waste : Solutions containing the compound and the first rinse of contaminated glassware should be disposed of in a designated halogenated organic waste container.

    • Empty Containers : The original container, once empty, should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The empty container should then be disposed of according to institutional guidelines.

  • Labeling : All waste containers must be clearly labeled with the full chemical name, "5-Bromo-3-methyl-2-nitrobenzyl alcohol," and any known hazard classifications.

  • Storage and Disposal : Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[2] Arrange for pickup and disposal by your institution's environmental health and safety department or a licensed chemical waste disposal company.

By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling 5-Bromo-3-methyl-2-nitrobenzyl alcohol, ensuring a safe and productive research environment.

References

  • Safety Data Sheet: 4-Nitrobenzylalcohol - Carl ROTH. Available at: [Link]

  • Safety Data Sheet - DC Fine Chemicals. Available at: [Link]

  • SAFETY DATA SHEET - ThermoFisher (3-Nitrobenzyl alcohol). Available at: [Link]

  • 5-Bromo-2-hydroxy-3-methoxybenzyl alcohol - SAFETY DATA SHEET. Available at: [Link]

  • GHS Hazardous Chemical Information List - Safe Work Australia. Available at: [Link]

  • Material Safety Data Sheet - 3-Methyl-2-Nitrobenzyl Alcohol, 98% - Cole-Parmer. Available at: [Link]

  • Safety Data Sheet: 5-bromo-5-nitro-1,3-dioxane - Chemos GmbH&Co.KG. Available at: [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific (2-Nitrobenzyl alcohol). Available at: [Link]

  • GHS Classification Criteria for Acute Toxicity - ChemSafetyPro. Available at: [Link]

Sources

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.